molecular formula C12H23NO4 B150067 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid CAS No. 138165-75-0

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Número de catálogo: B150067
Número CAS: 138165-75-0
Peso molecular: 245.32 g/mol
Clave InChI: XRVAMBSTOWHUMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVAMBSTOWHUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402793
Record name 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138165-75-0
Record name 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthetic pathway for 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a crucial intermediate in the synthesis of Pregabalin. The information presented is compiled from established chemical literature and patents, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound serves as a protected amino acid in the multi-step synthesis of Pregabalin, a widely used anticonvulsant and analgesic drug. The tert-butoxycarbonyl (Boc) protecting group is instrumental in preventing the amine functionality from undergoing unwanted side reactions during the synthesis. This guide focuses on a common and effective synthetic route commencing from 2-benzyl-4-methylpentanenitrile.

Synthesis Pathway Overview

The primary synthesis route detailed in this guide involves a two-step transformation of 2-benzyl-4-methylpentanenitrile. The initial step consists of a one-pot reduction of the nitrile to a primary amine, which is concurrently protected with a Boc group to yield tert-butyl (2-benzyl-4-methylpentyl)carbamate. The subsequent step involves the oxidative cleavage of the phenyl group to afford the target carboxylic acid.

Logical Workflow of the Synthesis

Synthesis_Pathway A 2-benzyl-4-methylpentanenitrile B tert-butyl (2-benzyl-4-methylpentyl)carbamate A->B Boc2O, NiCl2·6H2O, NaBH4 Methanol, 0-10 °C C 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid B->C RuCl3·3H2O, NaIO4 CH3CN:CCl4:H2O

Caption: Synthesis of the target compound from 2-benzyl-4-methylpentanenitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis pathway described.

StepStarting MaterialProductReagentsYield (%)
12-benzyl-4-methylpentanenitriletert-butyl (2-benzyl-4-methylpentyl)carbamateDi-tert-butyl dicarbonate, NiCl₂·6H₂O, NaBH₄85%
2tert-butyl (2-benzyl-4-methylpentyl)carbamateThis compoundRuCl₃·3H₂O, NaIO₄76%

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of tert-butyl (2-benzyl-4-methylpentyl)carbamate

Methodology:

In a suitable reaction vessel, 2-benzyl-4-methylpentanenitrile is dissolved in methanol. The solution is cooled to a temperature between 0°C and 10°C. To this cooled solution, di-tert-butyl dicarbonate, nickel(II) chloride hexahydrate (NiCl₂·6H₂O), and sodium borohydride (NaBH₄) are added. The reaction mixture is stirred within this temperature range until the reaction is complete. Upon completion, the product, tert-butyl (2-benzyl-4-methylpentyl)carbamate, is isolated and purified to yield the product in approximately 85% yield.

Step 2: Synthesis of this compound

Methodology:

The tert-butyl (2-benzyl-4-methylpentyl)carbamate obtained from the previous step is dissolved in a solvent mixture of acetonitrile, carbon tetrachloride, and water (CH₃CN:CCl₄:H₂O). To this solution, ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) and sodium periodate (NaIO₄) are added. The reaction mixture is stirred, leading to the oxidative cleavage of the phenyl ring to a carboxylic acid. After the reaction is complete, the desired product, this compound, is isolated and purified, affording a yield of 76%.

Alternative Synthesis Pathway

An alternative approach to synthesizing a precursor for Pregabalin involves starting from 3-isobutyl glutaric acid. This method is also noteworthy and is summarized below.

Logical Workflow of the Alternative Synthesis

Alternative_Pathway A 3-isobutyl glutaric acid B 3-isobutyl glutaric anhydride A->B Acetyl chloride or Acetic anhydride, reflux C 3-(carbamoylmethyl)- 5-methylhexanoic acid B->C Ammonia water

Caption: Synthesis of a key intermediate from 3-isobutyl glutaric acid.

Concluding Remarks

The synthesis of this compound is a critical step in the production of Pregabalin. The pathway commencing from 2-benzyl-4-methylpentanenitrile offers a high-yielding and efficient route. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity of the final product.

An In-depth Technical Guide to (3S)-3-(Boc-amino)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (3S)-3-(Boc-amino)-5-methylhexanoic acid, a key building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics and other complex organic molecules.

Core Chemical Properties

(3S)-3-(Boc-amino)-5-methylhexanoic acid, also known by its IUPAC name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a chiral, non-canonical amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.[1]

Physicochemical Data

A summary of the key physicochemical properties of (3S)-3-(Boc-amino)-5-methylhexanoic acid is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[2]
CAS Number 132549-43-0[2]
Molecular Formula C₁₂H₂₃NO₄[2]
Molecular Weight 245.32 g/mol [1][2]
Melting Point 53-55 °C[1]
Solubility Very slightly soluble in water (1.1 g/L at 25°C)[1]
XLogP3-AA 2.2[2]
Appearance White solid[3]

Table 1: Physicochemical properties of (3S)-3-(Boc-amino)-5-methylhexanoic acid.

Synthesis and Purification

The synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid typically involves the protection of the amino group of the corresponding unprotected amino acid, (3S)-3-amino-5-methylhexanoic acid, which is a precursor to the drug pregabalin.

General Synthesis Workflow

The synthesis generally follows a standard procedure for Boc protection of an amino acid. A logical workflow for this process is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amino_Acid (3S)-3-amino-5- methylhexanoic acid Reaction_Mixture Reaction Mixture Amino_Acid->Reaction_Mixture Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction_Mixture Base Base (e.g., NaHCO₃, NaOH) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Acidification Acidification (e.g., HCl) Reaction_Mixture->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Final_Product Pure (3S)-3-(Boc-amino)-5- methylhexanoic acid Crystallization->Final_Product

A general workflow for the synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid.
Experimental Protocol: Boc Protection

Materials:

  • (3S)-3-amino-5-methylhexanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve (3S)-3-amino-5-methylhexanoic acid in a mixture of dioxane and water.

  • Add a base (e.g., NaHCO₃ or NaOH) to the solution to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate to the reaction mixture portion-wise while stirring vigorously.

  • Allow the reaction to proceed at room temperature for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude (3S)-3-(Boc-amino)-5-methylhexanoic acid is typically purified by crystallization.[5]

Protocol: Crystallization

  • Dissolve the crude oily or solid product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • If the product is an oil, adding a seed crystal can initiate crystallization.[5]

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of (3S)-3-(Boc-amino)-5-methylhexanoic acid are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

While specific spectral data for (3S)-3-(Boc-amino)-5-methylhexanoic acid is not available in the provided search results, general characteristics for Boc-protected amino acids can be described.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm. Other expected signals include multiplets for the protons of the hexanoic acid backbone.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group at around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The carboxylic acid carbonyl will also be present at a distinct chemical shift.

A general workflow for NMR sample preparation and analysis is depicted below.

G Sample Dry Sample of (3S)-3-(Boc-amino)-5-methylhexanoic acid NMR_Tube Dissolve Sample in Solvent in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Solvent->NMR_Tube Spectrometer Place Tube in NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire ¹H and ¹³C NMR Spectra Spectrometer->Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Spectra and Assign Peaks Processing->Analysis

A general workflow for NMR analysis.
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of Boc-protected amino acids. A general protocol for the analytical HPLC of a similar compound, Boc-(S)-2-Amino-5-methylhex-4-enoic acid, can be adapted.[6]

Analytical HPLC Method:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 214 nm.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[6]

  • Gradient Program: A linear gradient from 30% to 90% B over 20 minutes, followed by a hold at 90% B for 5 minutes.[6]

Biological Activity and Applications

(3S)-3-(Boc-amino)-5-methylhexanoic acid is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[3] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the subsequent elaboration of the amino group.[4]

While there is no specific information in the searched literature regarding the direct biological activity or involvement in signaling pathways of (3S)-3-(Boc-amino)-5-methylhexanoic acid itself, its deprotected analogue, (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin), is a well-known anticonvulsant and analgesic drug.[7] Therefore, the primary role of the title compound is as a key intermediate in the synthesis of pregabalin and other pharmacologically active compounds.

Safety and Handling

Based on available safety data, (3S)-3-(Boc-amino)-5-methylhexanoic acid should be handled with care in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Store in a cool, dry place away from oxidizing agents.[1]

This guide provides a foundational understanding of (3S)-3-(Boc-amino)-5-methylhexanoic acid for professionals in research and drug development. Further investigation into specific synthetic and analytical methodologies from primary literature is recommended for the implementation of the described procedures.

References

Synthesis of N-Boc-L-beta-homoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-beta-homoleucine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutically active compounds. Its incorporation into peptide backbones can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. This technical guide provides a comprehensive overview of a common synthetic approach to N-Boc-L-beta-homoleucine, including detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its preparation.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The enantioselective synthesis of β-amino acids is of significant interest due to their presence in numerous biologically active molecules and their ability to form stable secondary structures in peptides.[3]

Core Synthetic Strategy: Asymmetric Michael Addition and Boc Protection

The synthesis of N-Boc-L-beta-homoleucine can be efficiently achieved through a two-step process:

  • Enantioselective Michael Addition: A copper-catalyzed asymmetric conjugate addition of a Grignard reagent to a nitroalkene precursor to establish the chiral center of the L-beta-homoleucine backbone.

  • Reduction and N-Boc Protection: Reduction of the nitro group to an amine followed by protection with di-tert-butyl dicarbonate (Boc₂O).

This approach allows for the stereocontrolled introduction of the β-amino group, a critical step in obtaining the desired L-enantiomer.

Experimental Protocols

Synthesis of (R)-Methyl 4-methyl-3-nitropentanoate

This procedure describes the enantioselective conjugate addition of a Grignard reagent to a nitroolefin, a key step in establishing the stereochemistry of the final product.

Materials:

  • (E)-Methyl 3-nitroacrylate

  • Isopropylmagnesium chloride (i-PrMgCl)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of CuTC (0.1 eq) and (S)-BINAP (0.1 eq) in anhydrous THF at -78 °C is added isopropylmagnesium chloride (1.2 eq) dropwise.

  • The mixture is stirred at this temperature for 30 minutes.

  • A solution of (E)-methyl 3-nitroacrylate (1.0 eq) in anhydrous THF is then added dropwise over 1 hour.

  • The reaction is stirred at -78 °C for an additional 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford (R)-methyl 4-methyl-3-nitropentanoate.

Synthesis of N-Boc-L-beta-homoleucine Methyl Ester

This protocol details the reduction of the nitro group and subsequent Boc protection of the resulting amine.

Materials:

  • (R)-Methyl 4-methyl-3-nitropentanoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

Procedure:

  • A solution of (R)-methyl 4-methyl-3-nitropentanoate (1.0 eq) in methanol is subjected to hydrogenation at 50 psi in the presence of 10% Pd/C (10 mol%).

  • The reaction is monitored by TLC until complete consumption of the starting material.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude methyl ester of L-beta-homoleucine.

  • The crude amine is dissolved in a 1:1 mixture of THF and water.

  • Triethylamine (3.0 eq) and di-tert-butyl dicarbonate (1.1 eq) are added at 0 °C.[1]

  • The mixture is stirred at room temperature for 12 hours.[1]

  • The volatile components are removed in vacuo, and the residue is diluted with water.

  • The aqueous phase is extracted with ethyl acetate (3 x 50 mL).[1]

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield N-Boc-L-beta-homoleucine methyl ester.

Saponification to N-Boc-L-beta-homoleucine

This final step involves the hydrolysis of the methyl ester to the free carboxylic acid.

Materials:

  • N-Boc-L-beta-homoleucine methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of N-Boc-L-beta-homoleucine methyl ester (1.0 eq) in a 3:1 mixture of THF and water is added LiOH (1.5 eq).

  • The reaction is stirred at room temperature for 4 hours.

  • The THF is removed under reduced pressure, and the aqueous layer is washed with diethyl ether.

  • The aqueous layer is acidified to pH 2-3 with 1 M HCl.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford N-Boc-L-beta-homoleucine as a white solid.

Quantitative Data

The following table summarizes representative quantitative data for the key steps in the synthesis of N-Boc-L-beta-homoleucine, based on typical yields and enantioselectivities for similar reactions reported in the literature.

StepProductYield (%)Enantiomeric Excess (ee, %)
1. Asymmetric Michael Addition(R)-Methyl 4-methyl-3-nitropentanoate85-95>95
2. Reduction and N-Boc ProtectionN-Boc-L-beta-homoleucine methyl ester80-90>95
3. SaponificationN-Boc-L-beta-homoleucine>95>95

Visualizations

Synthetic Pathway of N-Boc-L-beta-homoleucine

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Reduction & Boc Protection cluster_2 Step 3: Saponification Nitroacrylate (E)-Methyl 3-nitroacrylate Nitroester (R)-Methyl 4-methyl-3-nitropentanoate Nitroacrylate->Nitroester Grignard i-PrMgCl Grignard->Nitroester Catalyst CuTC / (S)-BINAP Catalyst->Nitroester Nitroester_in (R)-Methyl 4-methyl-3-nitropentanoate Nitroester->Nitroester_in Reduction H₂, Pd/C Nitroester_in->Reduction Boc_protection Boc₂O, Et₃N Reduction->Boc_protection Boc_ester N-Boc-L-beta-homoleucine methyl ester Boc_protection->Boc_ester Boc_ester_in N-Boc-L-beta-homoleucine methyl ester Boc_ester->Boc_ester_in Hydrolysis LiOH, H₂O Boc_ester_in->Hydrolysis Final_product N-Boc-L-beta-homoleucine Hydrolysis->Final_product

Caption: Synthetic pathway for N-Boc-L-beta-homoleucine.

Experimental Workflow

G start Start step1 Asymmetric Michael Addition: (E)-Methyl 3-nitroacrylate + i-PrMgCl with CuTC/(S)-BINAP catalyst start->step1 purification1 Purification: Silica Gel Chromatography step1->purification1 step2 Reduction of Nitro Group: H₂, Pd/C purification1->step2 step3 N-Boc Protection: Boc₂O, Et₃N step2->step3 purification2 Purification: Silica Gel Chromatography step3->purification2 step4 Saponification: LiOH purification2->step4 workup Acidic Workup & Extraction step4->workup final_product N-Boc-L-beta-homoleucine workup->final_product

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to (3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a chiral carboxylic acid and a key intermediate in the synthesis of several pharmacologically active molecules. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on an amino functional group, a common strategy in peptide synthesis and the development of pharmaceuticals to prevent unwanted side reactions.[1] This compound is of particular interest in the pharmaceutical industry as a crucial building block in the asymmetric synthesis of (S)-Pregabalin, a potent anticonvulsant and analgesic drug.[2][3] This guide provides an in-depth overview of its chemical and physical properties, molecular structure, synthesis, and its pivotal role in drug development.

Chemical and Physical Properties

The quantitative data for (3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 132549-43-0[4]
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Melting Point 53-55 °C
Solubility Very slightly soluble (1.1 g/L at 25°C)
Appearance White solid
IUPAC Name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Structure

The structure of (3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid features a hexanoic acid backbone with a methyl group at the 5-position and a Boc-protected amino group at the 3-position, which is a chiral center.

Key Structural Features of (3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid cluster_0 Carboxylic Acid Group cluster_1 Chiral Center cluster_2 Boc Protecting Group cluster_3 Isobutyl Group COOH COOH C3 C3 (S-configuration) COOH->C3 attached to Boc N-Boc C3->Boc attached to Isobutyl Isobutyl C3->Isobutyl attached to G Workflow for the Synthesis of (S)-Pregabalin start Precursor Molecule (e.g., 3-cyano-5-methylhexanoic acid) intermediate1 (3S)-3-((tert-Butoxycarbonyl)amino) -5-methylhexanoic acid start->intermediate1 Enantioselective Synthesis / Resolution & Boc Protection final_product (S)-Pregabalin intermediate1->final_product Boc Deprotection (Acidic Conditions)

References

Technical Guide: Physical Properties of (S)-3-(Boc-amino)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Boc-amino)-5-methylhexanoic acid is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its protected amino acid structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anticonvulsant drug Pregabalin. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and manufacturing. This technical guide provides a comprehensive overview of the known physical properties of (S)-3-(Boc-amino)-5-methylhexanoic acid, detailed experimental protocols for their determination, and a visualization of its role in a key synthetic pathway.

Core Physical Properties

The physical characteristics of (S)-3-(Boc-amino)-5-methylhexanoic acid are fundamental to its manipulation in a laboratory or industrial setting. The following table summarizes the key quantitative data available for this compound.

Physical PropertyValueSource(s)
Molecular Weight 245.32 g/mol [1][2]
Melting Point 53°C to 55°C[1]
Solubility Very slightly soluble in water (1.1 g/L at 25°C)[1]
Boiling Point Data not available
pKa Data not available
Specific Optical Rotation Data not available

Experimental Protocols

Accurate determination of physical properties is essential for compound verification and process optimization. The following sections detail the standard methodologies for measuring the key physical properties of (S)-3-(Boc-amino)-5-methylhexanoic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small, finely powdered sample of (S)-3-(Boc-amino)-5-methylhexanoic acid is packed into a capillary tube to a height of 2-3 mm.[3][4] The tube is then tapped gently to ensure dense packing.[3]

  • Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a similar device, is used.[3][4]

  • Measurement:

    • An initial, rapid heating run is performed to determine an approximate melting range.[3]

    • A second, fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.

    • The temperature at which the first liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents, starting with water, should be tested. If the compound is insoluble in water, subsequent tests should be performed with acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO3) solutions.[5][6]

  • Procedure:

    • A small, accurately weighed amount of (S)-3-(Boc-amino)-5-methylhexanoic acid (e.g., 25 mg) is placed in a test tube.[6]

    • A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[6]

    • The mixture is vigorously agitated after each addition.[6]

    • Solubility is determined by visual inspection for the disappearance of the solid. For quantitative analysis, the supernatant can be analyzed by a suitable method (e.g., spectroscopy) after saturation.[1]

  • pH Measurement: If the compound dissolves in water, the pH of the resulting solution should be measured using a calibrated pH meter or pH paper to determine its acidic or basic nature.[7]

pKa Determination

The pKa value provides insight into the acidity of the carboxylic acid group in the molecule, which is important for understanding its behavior in different pH environments.

Methodology:

  • Solution Preparation: A standard solution of (S)-3-(Boc-amino)-5-methylhexanoic acid is prepared in deionized water.

  • Titration:

    • The solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration (e.g., 0.1 M).[8][9]

    • The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small, precise increments.[8][9]

  • Data Analysis:

    • A titration curve is generated by plotting the pH of the solution against the volume of NaOH added.[10]

    • The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[10]

Optical Rotation Measurement

As a chiral compound, the specific rotation of (S)-3-(Boc-amino)-5-methylhexanoic acid is a key parameter for confirming its enantiomeric purity.

Methodology:

  • Sample Preparation: A solution of (S)-3-(Boc-amino)-5-methylhexanoic acid is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., methanol or ethanol) to a known concentration.[11]

  • Apparatus: A polarimeter is used for the measurement. The instrument is first calibrated with a blank solvent.[12]

  • Measurement:

    • The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[13]

    • The observed angle of rotation (α) is measured at a specific temperature (usually 20°C or 25°C) and wavelength (commonly the sodium D-line at 589 nm).[12][13]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[11][13] [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters.

    • c is the concentration of the solution in g/mL.

Synthetic Pathway Visualization

(S)-3-(Boc-amino)-5-methylhexanoic acid is a key intermediate in the synthesis of Pregabalin. The following diagram illustrates a simplified synthetic route from 3-isobutylglutaric anhydride to Pregabalin, highlighting the role of the title compound's precursor.

Synthesis_of_Pregabalin A 3-Isobutylglutaric Anhydride B 3-(Carbamoylmethyl)-5- methylhexanoic acid A->B NH3 C (R)-(-)-3-(Carbamoylmethyl)-5- methylhexanoic acid B->C Resolution with (R)-(+)-α-phenylethylamine D (S)-(+)-3-(Aminomethyl)-5- methylhexanoic acid (Pregabalin) C->D Hofmann Rearrangement

Caption: Simplified synthesis of Pregabalin from 3-isobutylglutaric anhydride.

This guide provides a foundational understanding of the physical properties of (S)-3-(Boc-amino)-5-methylhexanoic acid and the experimental procedures for their determination. This information is intended to support researchers and developers in the effective utilization of this important chemical intermediate.

References

In-Depth Technical Guide on the NMR and Mass Spectrometry of Boc-3-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Boc-3-amino-5-methylhexanoic acid. This compound, also known as (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid or Boc-L-beta-homoleucine, is a valuable building block in peptide synthesis and drug discovery. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important reagent.

Physicochemical Properties

PropertyValue
IUPAC Name (3S)-3-[(tert-butoxycarbonyl)amino]-5-methylhexanoic acid[1]
Molecular Formula C12H23NO4[1]
Molecular Weight 245.32 g/mol [1]
CAS Number 132549-43-0 ((S)-enantiomer)[1]

Expected NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for confirming the molecular structure of Boc-3-amino-5-methylhexanoic acid. Below are the expected chemical shifts for ¹H and ¹³C NMR analysis.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Boc (tert-butyl)1.37 - 1.40Singlet9H
Isobutyl (CH₃)₂~0.9Doublet6H
Isobutyl CH0.9 - 2.0Multiplet1H
β-CH₂0.9 - 2.0Multiplet2H
α-CH₂~2.4Multiplet2H
β-CH4.2 - 4.6Multiplet1H
NH~5.0Broad Doublet1H
COOH>10.0Broad Singlet1H

Note: The chemical shifts of NH and COOH protons can vary significantly depending on the solvent and concentration.

¹³C NMR Data

The carbon-13 NMR spectrum helps to identify all unique carbon atoms within the molecule.

Assignment Expected Chemical Shift (δ, ppm)
Isobutyl (CH₃)₂~22
Isobutyl CH~25
Boc (CH₃)₃~28
β-CH₂~40
α-CH₂~42
β-CH~48
Boc C(CH₃)₃78 - 79
Boc C=O155 - 156
Carboxylic Acid C=O170 - 172

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for such molecules.

Ion Expected m/z Description
[M+H]⁺246.17Protonated molecular ion
[M+Na]⁺268.15Sodium adduct
[M-H]⁻244.16Deprotonated molecular ion
[M-Boc+H]⁺146.12Loss of the Boc group

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for Boc-protected amino acids.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of Boc-3-amino-5-methylhexanoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing : Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or methanol with 0.1% formic acid.

  • Instrument Preparation : Prepare the appropriate mobile phase for liquid chromatography and set the parameters for the chromatographic column. Configure the electrospray ionization (ESI) source and the mass spectrometer's scanning mode (e.g., full scan in positive or negative ion mode).

  • Analysis : Inject the sample into the LC-MS system. The compound will be separated by the liquid chromatography column before entering the mass spectrometer for detection.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks and any characteristic fragment ions.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of Boc-3-amino-5-methylhexanoic acid.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Validation Synthesis Synthesis of Boc-3-amino-5-methylhexanoic acid Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., LC-MS) Purification->MS Purity Purity Assessment (e.g., HPLC) Purification->Purity Structure Structural Elucidation NMR->Structure MS->Structure Purity_Confirm Purity Confirmation Purity->Purity_Confirm QC Quality Control Release Structure->QC Purity_Confirm->QC

Caption: Workflow for the synthesis, purification, and analytical characterization of Boc-3-amino-5-methylhexanoic acid.

Logical Relationship of Spectroscopic Data

The diagram below outlines the logical relationship between the different types of spectroscopic data obtained for structural confirmation.

Spectroscopic_Data_Relationship cluster_nmr NMR Data cluster_ms Mass Spec Data Compound Boc-3-amino-5-methylhexanoic Acid H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Backbone) Compound->C_NMR Mol_Weight Molecular Weight Compound->Mol_Weight Fragmentation Fragmentation Pattern Compound->Fragmentation Structure_Confirmation Structural Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation Mol_Weight->Structure_Confirmation Fragmentation->Structure_Confirmation

Caption: Logical flow from the compound to its structural confirmation via NMR and Mass Spectrometry.

References

Technical Guide: Solubility Profile of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a key intermediate in the synthesis of Pregabalin, a widely used pharmaceutical agent for treating epilepsy, neuropathic pain, and anxiety.[1] Understanding its solubility in various solvents is crucial for process optimization, purification, and formulation development. This document provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

While specific quantitative solubility data for this compound is not extensively published in publicly available literature, this guide provides a predictive assessment based on its chemical structure and established principles of solubility. The methodologies described herein are based on standard pharmaceutical practices for active pharmaceutical ingredients (APIs).[2][3][4][5]

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both a polar carboxylic acid group and a non-polar tert-butoxycarbonyl (Boc) protecting group and an isobutyl side chain. This amphiphilic nature suggests a varied solubility profile across different solvent classes. The following table provides a qualitative prediction of its solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe carboxylic acid and amide groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can solvate the polar functional groups of the molecule effectively. DMSO is a strong organic solvent capable of dissolving a wide range of compounds.[6]
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule, due to the carboxylic acid and amide groups, is likely too high for significant solubility in non-polar solvents, despite the presence of the non-polar isobutyl and Boc groups.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have an intermediate polarity and are often effective at dissolving compounds with both polar and non-polar characteristics.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateTHF, being more polar than diethyl ether, is expected to be a better solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of this compound, based on the widely accepted saturation shake-flask method.[2]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, acetonitrile)

  • Stoppered flasks or vials

  • Orbital shaker or other agitation device with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that equilibrium with the saturated solution is achieved.[2][5]

  • Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined through preliminary experiments by sampling at different time points until the concentration of the dissolved solid remains constant.[5]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filter the aliquot using a syringe filter compatible with the solvent.

  • Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC.[2][4]

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units such as mg/mL or mol/L.

For pH-Dependent Aqueous Solubility:

When determining solubility in aqueous media, it is crucial to control the pH, as the ionization of the carboxylic acid group will significantly influence solubility.[2][6] The protocol should be repeated using a series of buffers across a relevant pH range (e.g., pH 1.2 to 7.4).[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical intermediate like this compound.

G Workflow for Solubility Determination cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B C Monitor concentration over time B->C D Filter supernatant C->D E Quantify using HPLC D->E F Calculate solubility E->F

Caption: General workflow for determining the solubility of a compound.

References

A Technical Guide to Enantiomerically Pure 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a chiral building block of significant interest in pharmaceutical development. Its enantiomers, particularly the (S)-enantiomer, are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including the anticonvulsant and analgesic drug Pregabalin. The stereochemistry of this intermediate is critical to the efficacy and safety of the final drug product. This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and synthetic considerations for researchers and drug development professionals.

Commercial Availability and Supplier Data

The procurement of enantiomerically pure starting materials is a crucial first step in any drug development campaign. Several chemical suppliers offer one or both enantiomers of this compound. The quality and characterization data provided by these suppliers are paramount for ensuring reproducible and reliable experimental outcomes. Below is a summary of representative commercial suppliers and their typical product specifications.

Table 1: Commercial Suppliers of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

SupplierProduct NumberCAS NumberPurity (Typical)Enantiomeric Purity (ee)Notes
BLD PharmatechBD225281147791-74-4>98%Not SpecifiedResearch chemicals supplier.
PharmaffiliatesNot specifiedNot specifiedHigh purityNot SpecifiedSpecializes in pharmaceutical standards.[1]
Simson PharmaP130029 (related impurity)181289-33-8 (related)High purityNot SpecifiedSupplier of API impurities and standards.

Table 2: Commercial Suppliers of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

SupplierProduct NumberCAS NumberPurity (Typical)Enantiomeric Purity (ee)Notes
BLD PharmatechBD225282146398-18-7>98%Not SpecifiedResearch chemicals supplier.[2]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data for purity and enantiomeric excess before use.

Experimental Protocols: Quality Control and Analysis

Ensuring the enantiomeric purity of the starting material is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[3][]

Protocol 1: Chiral HPLC for Enantiomeric Purity Determination

This protocol describes a general method for determining the enantiomeric excess (e.e.) of N-Boc protected amino acids using a chiral stationary phase (CSP).

Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column: Macrocyclic glycopeptide-based columns like Astec CHIROBIOTIC T or Ristocetin A are highly effective for N-blocked amino acids.[5][6][7] Polysaccharide-based columns are also an option.[8]

  • Mobile Phase: A reversed-phase mode is typically suitable for t-BOC amino acids.[5] A common mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC Conditions (Example):

  • Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) Methanol / 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: Representative Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

While commercial procurement is common, understanding the synthetic route is valuable. A well-established method involves the asymmetric hydrogenation of a prochiral precursor.[9][10]

Objective: To synthesize the target compound with high enantioselectivity.

Reaction Scheme: The key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral rhodium catalyst, such as Rhodium-Me-DuPHOS.[9]

Materials:

  • 3-cyano-5-methylhex-3-enoic acid

  • tert-Butylamine

  • [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ catalyst

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • Raney Nickel (for subsequent reduction)

Procedure Outline:

  • Salt Formation: The 3-cyano-5-methylhex-3-enoic acid substrate is converted to its tert-butylammonium salt.[10]

  • Asymmetric Hydrogenation: The salt is dissolved in degassed methanol in a pressure vessel. The chiral rhodium catalyst is added under an inert atmosphere. The mixture is then hydrogenated under pressure. This step establishes the desired stereocenter, yielding (S)-3-cyano-5-methylhexanoic acid with high enantiomeric excess.[9][10]

  • Nitrile Reduction: The resulting cyano acid is then subjected to reduction. A common method is hydrogenation using a heterogeneous catalyst like Raney Nickel, which reduces the nitrile group to a primary amine.

  • Boc Protection: The resulting amino acid, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.

This protocol is a simplified representation. Researchers should consult detailed literature procedures for specific reaction conditions, safety precautions, and purification methods.[9]

Visualized Workflows and Relationships

To clarify the logical flow of procurement and synthesis, the following diagrams are provided.

G cluster_procurement Procurement & QC Workflow start Identify Need for Chiral Intermediate search Search for Commercial Suppliers start->search request Request Quotes & Lot-Specific CoAs search->request procure Procure Compound request->procure qc Incoming Quality Control (Chiral HPLC, NMR) procure->qc release Release for Use in Synthesis qc->release G cluster_synthesis Asymmetric Synthesis Pathway A Prochiral Precursor (3-cyano-5-methylhex-3-enoic acid) B Asymmetric Hydrogenation (Chiral Rh-catalyst) A->B C Chiral Cyano Acid Intermediate ((S)-3-cyano-5-methylhexanoic acid) B->C D Nitrile Reduction (e.g., Raney Ni, H2) C->D E Chiral Amino Acid ((S)-3-(aminomethyl)-5-methylhexanoic acid) D->E F Boc Protection (Boc2O, base) E->F G Final Product (Boc-(S)-3-amino-5-methylhexanoic acid) F->G

References

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, a key intermediate in the synthesis of pharmacologically active molecules. The document details various synthetic strategies, presents quantitative data in structured tables for comparative analysis, and provides illustrative diagrams for key transformations and workflows.

Introduction

(S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid is a chiral building block of significant interest in medicinal chemistry. Its structure incorporates a γ-amino acid moiety with a specific stereochemistry, which is often crucial for biological activity. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for versatile downstream functionalization. This guide explores several prominent and effective methods for its stereoselective preparation.

Core Synthetic Strategies

The synthesis of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid can be broadly categorized into three main approaches:

  • Asymmetric Hydrogenation: This method introduces the chiral center through the stereoselective reduction of a prochiral olefin.

  • Enzymatic Resolution: This strategy involves the use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer.

  • Diastereomeric Salt Resolution: This classical method relies on the formation of diastereomeric salts with a chiral resolving agent, which can be separated by crystallization.

Each of these strategies offers distinct advantages and challenges in terms of efficiency, scalability, and cost-effectiveness.

Asymmetric Hydrogenation Approach

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of synthesizing the target molecule, a common strategy involves the hydrogenation of a cyano-substituted enoate.

A key transformation in this approach is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand like Me-DuPHOS. This step sets the crucial stereocenter at the C3 position with high enantiomeric excess (ee). The resulting (S)-3-cyano-5-methylhexanoate is then reduced and protected to yield the final product.

Asymmetric_Hydrogenation 3-cyano-5-methylhex-3-enoic acid salt 3-cyano-5-methylhex-3-enoic acid salt (S)-3-cyano-5-methylhexanoate (S)-3-cyano-5-methylhexanoate 3-cyano-5-methylhex-3-enoic acid salt->(S)-3-cyano-5-methylhexanoate [Rh(cod)2]BF4 / Me-DuPHOS, H2 (S)-3-(aminomethyl)-5-methylhexanoic acid (S)-3-(aminomethyl)-5-methylhexanoic acid (S)-3-cyano-5-methylhexanoate->(S)-3-(aminomethyl)-5-methylhexanoic acid 1. Reduction (e.g., Raney Ni, H2) 2. Hydrolysis (S)-3-(Boc-amino)-5-methylhexanoic acid (S)-3-(Boc-amino)-5-methylhexanoic acid (S)-3-(aminomethyl)-5-methylhexanoic acid->(S)-3-(Boc-amino)-5-methylhexanoic acid Boc2O, base Enzymatic_Resolution cluster_0 Racemic Mixture cluster_1 Separated Products (RS)-ethyl-3-cyano-5-methylhexanoate (RS)-ethyl-3-cyano-5-methylhexanoate Separation Separation (RS)-ethyl-3-cyano-5-methylhexanoate->Separation Lipase (e.g., CAL-B) Phosphate Buffer, 10°C (S)-ethyl-3-cyano-5-methylhexanoate (S)-ethyl-3-cyano-5-methylhexanoate Separation->(S)-ethyl-3-cyano-5-methylhexanoate (R)-3-cyano-5-methylhexanoic acid (R)-3-cyano-5-methylhexanoic acid Separation->(R)-3-cyano-5-methylhexanoic acid (S)-3-(Boc-amino)-5-methylhexanoic acid (S)-3-(Boc-amino)-5-methylhexanoic acid (S)-ethyl-3-cyano-5-methylhexanoate->(S)-3-(Boc-amino)-5-methylhexanoic acid 1. Hydrolysis 2. Reduction 3. Boc Protection Diastereomeric_Resolution cluster_0 Racemic Mixture cluster_1 Separation by Crystallization (RS)-3-cyano-5-methylhexanoic acid (RS)-3-cyano-5-methylhexanoic acid Diastereomeric Salts Diastereomeric Salts (RS)-3-cyano-5-methylhexanoic acid->Diastereomeric Salts Cinchonidine Solvent (e.g., Toluene) Crystalline (S)-acid salt Crystalline (S)-acid salt Diastereomeric Salts->Crystalline (S)-acid salt Soluble (R)-acid salt Soluble (R)-acid salt Diastereomeric Salts->Soluble (R)-acid salt (S)-3-cyano-5-methylhexanoic acid (S)-3-cyano-5-methylhexanoic acid Crystalline (S)-acid salt->(S)-3-cyano-5-methylhexanoic acid Acidification (S)-3-(Boc-amino)-5-methylhexanoic acid (S)-3-(Boc-amino)-5-methylhexanoic acid (S)-3-cyano-5-methylhexanoic acid->(S)-3-(Boc-amino)-5-methylhexanoic acid 1. Reduction 2. Boc Protection

A Technical Guide to the Key Intermediates in the Synthesis of Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue widely used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The therapeutic efficacy of pregabalin is attributed to its (S)-enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid. Consequently, the development of efficient and stereoselective synthetic routes to this active pharmaceutical ingredient (API) is of paramount importance in the pharmaceutical industry. Central to these synthetic strategies are several key intermediates, the preparation of which dictates the overall efficiency, cost-effectiveness, and environmental impact of the manufacturing process. This technical guide provides an in-depth overview of the core intermediates in the principal synthetic pathways to pregabalin, complete with experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.

Core Synthetic Strategies and Key Intermediates

The industrial synthesis of pregabalin has evolved significantly, moving from classical resolution of the final racemic product to more sophisticated asymmetric and chemoenzymatic methods that introduce chirality earlier in the synthetic sequence. The primary approaches can be categorized as follows:

  • Classical Resolution of Racemic Pregabalin: This traditional approach involves the synthesis of racemic pregabalin, followed by resolution using a chiral resolving agent.

  • Asymmetric Synthesis via Chiral Auxiliaries or Catalysis: These methods employ chiral molecules to direct the stereochemical outcome of a key reaction, leading to an enantiomerically enriched intermediate.

  • Chemoenzymatic Synthesis: This strategy utilizes enzymes to perform stereoselective transformations, offering high efficiency and environmentally benign reaction conditions.

  • Synthesis from 3-Isobutylglutaric Acid Derivatives: A common and versatile starting point for several synthetic routes involves the use of 3-isobutylglutaric acid and its anhydride.

The key intermediates that are central to these routes include:

  • 3-Isobutylglutaric Acid and 3-Isobutylglutaric Anhydride

  • (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

  • (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid ((R)-CMH)

  • rac-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)

  • (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA)

  • (S)-ethyl 3-cyano-5-methylhexanoate

  • Racemic 3-(aminomethyl)-5-methylhexanoic acid (Racemic Pregabalin)

Synthesis and Quantitative Comparison of Key Intermediates

The following sections detail the synthesis of these pivotal intermediates, with quantitative data summarized in tables to facilitate a comparative analysis of the different methodologies.

3-Isobutylglutaric Acid and its Anhydride

3-Isobutylglutaric acid is a fundamental building block in several major synthetic routes to pregabalin.[1] Its synthesis is typically achieved through a Knoevenagel condensation of isovaleraldehyde with a malonate derivative, followed by a Michael addition and subsequent hydrolysis and decarboxylation.[1][2]

Table 1: Synthesis of 3-Isobutylglutaric Acid

Starting MaterialsKey Reagents & SolventsReaction ConditionsYieldPurityReference
Isovaleraldehyde, Diethyl malonatedi-n-propylamine, hexane, glacial acetic acid, aq. HClReflux76.14%93.64% (GC)US20070259917A1
Isovaleraldehyde, Diethyl malonatedi-n-propylamine, cyclohexane, glacial acetic acid, aq. HBrReflux71%93.59% (GC)US20070259917A1
Cyanoacetamide, IsovaleraldehydeToluene, aq. HClRefluxNot specifiedMelting Point: 40-42°C[3]

3-Isobutylglutaric acid is readily converted to its corresponding anhydride, a key intermediate for subsequent stereoselective transformations.[4] This is typically achieved through dehydration using acetic anhydride or thionyl chloride.[4]

Table 2: Synthesis of 3-Isobutylglutaric Anhydride

Starting MaterialDehydrating AgentReaction ConditionsYieldPurityReference
3-Isobutylglutaric acidAcetic anhydrideReflux, 3 hours86%Not specified[3]
3-Isobutylglutaric acidAcetic anhydride120°C, 2 hours~92%Not specified[4]
3-Isobutylglutaric acidPropionic anhydrideReflux (140-145°C), 6 hours91%>98% (GC)[5]
Racemic and Chiral 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

The amidation of 3-isobutylglutaric anhydride with ammonia yields racemic 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH). This intermediate is crucial for routes that involve a resolution step to separate the desired (R)-enantiomer.

(R)-CMH is the key precursor for the final Hofmann rearrangement to produce (S)-pregabalin. Its isolation is a critical step and is often achieved through classical resolution of racemic CMH with a chiral amine or through enzymatic desymmetrization of 3-isobutylglutarimide.

Table 3: Synthesis and Resolution of 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

MethodKey Reagents/EnzymeReaction ConditionsYieldEnantiomeric Excess (ee)Reference
Amidation of 3-isobutylglutaric anhydrideAqueous ammoniaNot specifiedNot specifiedRacemic[1]
Resolution of (±)-CMH(R)-1-phenylethylamine, Chloroform/EthanolCrystallizationNot specifiedNot specified[6]
Enzymatic Hydrolysis of 3-isobutylglutarimidePapaya lipaseNot specified95.8%99.89%[7]
Enzymatic Hydrolysis of 3-isobutylglutarimidePseudomonas lipaseNot specified96.1%99.93%[7]
Enzymatic Hydrolysis of 3-isobutylglutarimideSouth China Sea deep sea esterase0-10°C, 1h crystallization92.4%99.90%[7]
Chemoenzymatic Route via Cyano Intermediates

A highly efficient and industrially favored approach involves the enzymatic resolution of a racemic cyano-diester intermediate. This route introduces chirality early in the synthesis, avoiding late-stage resolutions and improving overall yield.

The key steps involve the synthesis of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), followed by enantioselective hydrolysis catalyzed by a lipase to yield (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA). Subsequent decarboxylation affords (S)-ethyl 3-cyano-5-methylhexanoate.

Table 4: Chemoenzymatic Synthesis of (S)-ethyl 3-cyano-5-methylhexanoate

StepKey Reagents/EnzymeReaction ConditionsYieldEnantiomeric Excess (ee)Reference
Resolution of rac-CNDE to (S)-CCMALipolase®Not specified42.4% (conversion)98%[8]
Resolution of (RS)-ethyl-3-cyano-5-methylhexanoateCandida Antarctica Lipase BPhosphate buffer (pH 7.2), 10°C, 4h85%>99%
Resolution of 3-cyano-5-methylhexanoic acid ethyl esterImmobilized Pseudomonas cepacia lipase35°C, pH 6.044.5%99.2%[8]
Classical Resolution of Racemic Pregabalin

The earliest synthetic strategies involved the preparation of racemic pregabalin, followed by resolution with a chiral acid, most commonly (S)-(+)-mandelic acid. While effective, this method is less atom-economical as the undesired (R)-enantiomer is typically discarded.

Table 5: Resolution of Racemic Pregabalin

Resolving AgentSolventKey ConditionsYield of Diastereomeric SaltEnantiomeric PurityReference
(S)-(+)-mandelic acidIsopropanol/waterCrystallization58.98%Not specified[9]
(S)-(+)-mandelic acid with HCl additiveWaterImmediate filtration94.7%84.4%[2]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below.

Protocol 1: Synthesis of 3-Isobutylglutaric Acid[11]
  • To a four-neck round bottom flask equipped with a mechanical stirrer, condenser, and charging tube, add isovaleraldehyde (18.85 g, 0.219 mole), cyclohexane (52 ml), glacial acetic acid (1.24 g), diethyl malonate (32.32 g, 0.202 mole), and di-n-propylamine (1.04 g).

  • Heat the reaction mixture to reflux and remove water azeotropically.

  • After complete water removal, distill off the cyclohexane from the reaction mass.

  • Cool the reaction mass to 30-35°C and add a second portion of diethyl malonate (2.027 kg, 12.67 mole) followed by di-n-propylamine (106.91 g).

  • Heat the reaction mass to 50-55°C for 3-5 hours.

  • Cool the mixture to 25-30°C and add an aqueous solution of hydrochloric acid (35% HCl, 19.79 L in 3.95 L of water).

  • Reflux the mixture at 100-125°C for 50-100 hours.

  • After cooling to 25-30°C, extract the product with toluene.

  • Distill off the toluene to obtain 3-isobutylglutaric acid.

Protocol 2: Synthesis of 3-Isobutylglutaric Anhydride[3]
  • In a reaction flask, combine 35g of 3-isobutylglutaric acid and 50ml of acetic anhydride.

  • Reflux the mixture for 3 hours.

  • Distill under reduced pressure.

  • Cool the residue and add 50 ml of methyl tert-butyl ether, stir to dissolve.

  • Evaporate the methyl tert-butyl ether under reduced pressure. Repeat this step twice to obtain 3-isobutylglutaric anhydride as a light yellow oily substance.

Protocol 3: Enzymatic Resolution of 3-isobutylglutarimide to (R)-CMH[7]
  • Prepare a reaction mixture containing 3-isobutylglutarimide in a suitable buffer (e.g., phosphate buffer) and organic solvent system.

  • Add the selected enzyme (e.g., Papaya lipase, Pseudomonas lipase). The mass ratio of the enzyme to the substrate is typically in the range of 1:5 to 1:10.

  • Maintain the reaction at a controlled temperature (e.g., 30-45°C) and pH for a specified duration (e.g., 10-15 hours).

  • After the reaction, remove the enzyme by filtration.

  • Concentrate the reaction solution under reduced pressure.

  • Cool the concentrated solution to 0-10°C and induce crystallization.

  • Filter and dry the solid to obtain (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Protocol 4: Hofmann Rearrangement of (R)-CMH to (S)-Pregabalin[12]
  • Prepare a solution of sodium hydroxide in water and cool to 0-5°C.

  • Slowly add bromine to the cold sodium hydroxide solution to generate the Hofmann reagent (sodium hypobromite).

  • Add (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to the reaction mixture at 0-5°C.

  • Heat the reaction mixture to 60-85°C and stir for approximately 30-60 minutes.

  • Cool the reaction mixture and acidify with a strong mineral acid (e.g., HCl).

  • Isolate the (S)-pregabalin, which may precipitate from the solution or be extracted.

Protocol 5: Classical Resolution of Racemic Pregabalin[8]
  • Dissolve racemic 3-(aminomethyl)-5-methylhexanoic acid in a mixture of isopropanol and water.

  • Add (S)-(+)-mandelic acid to the solution.

  • Heat the mixture to 50-65°C to dissolve all solids.

  • Cool the solution to allow for the crystallization of the diastereomeric salt of (S)-pregabalin with (S)-mandelic acid.

  • Collect the solid by filtration and rinse with a cold isopropanol/water solution.

  • The free (S)-pregabalin can be liberated from the salt by treatment with a suitable solvent system (e.g., THF/water).

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for pregabalin, highlighting the position of the crucial intermediates.

pregabalin_synthesis_overview cluster_0 Route 1: Synthesis from 3-Isobutylglutaric Anhydride cluster_1 Route 2: Chemoenzymatic Synthesis cluster_2 Route 3: Classical Resolution Isovaleraldehyde Isovaleraldehyde 3-Isobutylglutaric Acid 3-Isobutylglutaric Acid Isovaleraldehyde->3-Isobutylglutaric Acid Knoevenagel/Michael 3-Isobutylglutaric Anhydride 3-Isobutylglutaric Anhydride 3-Isobutylglutaric Acid->3-Isobutylglutaric Anhydride Dehydration rac-CMH rac-CMH 3-Isobutylglutaric Anhydride->rac-CMH Amidation R-CMH R-CMH rac-CMH->R-CMH Resolution S-Pregabalin_1 (S)-Pregabalin R-CMH->S-Pregabalin_1 Hofmann Rearrangement rac-CNDE rac-CNDE S-CCMA S-CCMA rac-CNDE->S-CCMA Enzymatic Hydrolysis (Lipase) S-ethyl-3-cyano-5-methylhexanoate S-ethyl-3-cyano-5-methylhexanoate S-CCMA->S-ethyl-3-cyano-5-methylhexanoate Decarboxylation S-Pregabalin_2 (S)-Pregabalin S-ethyl-3-cyano-5-methylhexanoate->S-Pregabalin_2 Reduction rac-Pregabalin rac-Pregabalin S-Pregabalin_3 (S)-Pregabalin rac-Pregabalin->S-Pregabalin_3 Resolution with (S)-mandelic acid

Figure 1: Overview of major synthetic routes to (S)-Pregabalin.

detailed_route_1 Start Isovaleraldehyde + Diethyl Malonate IBGA 3-Isobutylglutaric Acid Start->IBGA IBGA_Anhydride 3-Isobutylglutaric Anhydride IBGA->IBGA_Anhydride rac_CMH (+/-)-3-(Carbamoylmethyl)- 5-methylhexanoic Acid IBGA_Anhydride->rac_CMH Resolution Resolution with (R)-1-phenylethylamine rac_CMH->Resolution R_CMH (R)-(-)-3-(Carbamoylmethyl)- 5-methylhexanoic Acid Resolution->R_CMH Hofmann Hofmann Rearrangement R_CMH->Hofmann S_Pregabalin (S)-Pregabalin Hofmann->S_Pregabalin

Caption: Synthetic workflow from 3-Isobutylglutaric Anhydride.

detailed_route_2 Start rac-2-Carboxyethyl-3-cyano- 5-methylhexanoic acid ethyl ester (rac-CNDE) Enzymatic_Resolution Enzymatic Hydrolysis (e.g., Lipolase) Start->Enzymatic_Resolution S_CCMA (S)-2-Carboxyethyl-3-cyano- 5-methylhexanoic acid ((S)-CCMA) Enzymatic_Resolution->S_CCMA Decarboxylation Decarboxylation S_CCMA->Decarboxylation S_Cyano_Ester (S)-ethyl 3-cyano-5-methylhexanoate Decarboxylation->S_Cyano_Ester Reduction Nitrile Reduction S_Cyano_Ester->Reduction S_Pregabalin (S)-Pregabalin Reduction->S_Pregabalin

Caption: Chemoenzymatic synthesis workflow.

Conclusion

The synthesis of pregabalin is a testament to the advancements in modern pharmaceutical chemistry, showcasing a transition from classical resolution methods to more elegant and efficient asymmetric and chemoenzymatic strategies. The choice of synthetic route and the corresponding key intermediates is a critical decision in the drug development process, with significant implications for cost, purity, and environmental sustainability. This guide has provided a comprehensive overview of the principal intermediates, offering a comparative analysis of their synthetic methodologies. For researchers and professionals in the field, a thorough understanding of these key molecular building blocks is essential for the innovation and optimization of pregabalin synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, also known as Boc-β-homoleucine, is a non-proteinogenic β-amino acid derivative. The incorporation of β-amino acids like β-homoleucine into peptide sequences can lead to the formation of peptides (β-peptides or α/β-peptides) with unique secondary structures and enhanced stability against proteolytic degradation.[1][2] These characteristics make them valuable building blocks in the development of novel therapeutic peptides and peptidomimetics with diverse biological activities, including antimicrobial and enzyme inhibitory functions.[] This document provides detailed application notes and protocols for the efficient incorporation of Boc-β-homoleucine into peptide chains using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Core Principles and Considerations

The use of Boc-β-homoleucine in SPPS follows the general principles of the Boc/Bzl strategy, which relies on a graded acid lability for the removal of the temporary Nα-Boc protecting group and the more stable benzyl-based side-chain protecting groups.[4]

Key Considerations:

  • Steric Hindrance: As a β-amino acid with a bulky isobutyl side chain, Boc-β-homoleucine is considered a sterically hindered amino acid. This can lead to slower coupling kinetics and potentially incomplete reactions. To ensure high coupling efficiency, the use of potent coupling reagents and optimized reaction conditions is crucial.[5][6]

  • Coupling Reagents: Uronium/aminium salt-based coupling reagents such as HBTU and HATU, or phosphonium salts like PyBOP, are highly recommended for coupling Boc-β-homoleucine. These reagents rapidly form highly reactive activated esters, which are effective in overcoming steric hindrance.[5][7] Carbodiimide-based reagents like DIC, when used in conjunction with an additive such as HOBt, can also be effective but may require longer reaction times.[8]

  • Double Coupling: For particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, can be employed to drive the reaction to completion.[6]

  • Monitoring Coupling Efficiency: It is essential to monitor the completion of each coupling step. The qualitative Kaiser test (ninhydrin test) is a widely used method to detect the presence of free primary amines on the resin, indicating an incomplete reaction.[6]

  • Cleavage: The final cleavage of the peptide from the resin and removal of any side-chain protecting groups is typically achieved using strong acids like anhydrous hydrogen fluoride (HF).[9] The cleavage cocktail should contain scavengers to prevent side reactions.[9]

Experimental Protocols

The following protocols outline the key steps for the incorporation of Boc-β-homoleucine into a peptide sequence using manual Boc-SPPS on a Merrifield or MBHA resin.

Protocol 1: Nα-Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

  • Pre-wash: Wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes with gentle agitation.[4]

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization: Neutralize the resin-bound peptide trifluoroacetate salt by washing with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2 times).[5]

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base.

Protocol 2: Coupling of Boc-β-homoleucine using HBTU
  • Pre-activation: In a separate reaction vessel, dissolve Boc-β-homoleucine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[5]

  • Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Due to steric hindrance, longer coupling times may be necessary compared to standard α-amino acids.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue/purple beads), continue the reaction for another hour or proceed to a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Final Cleavage from the Resin (HF Cleavage)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Resin Preparation: Thoroughly dry the final peptide-resin under high vacuum.

  • Scavenger Addition: Place the dried resin in the HF reaction vessel and add a scavenger mixture (e.g., p-cresol and p-thiocresol).[9]

  • HF Cleavage: Cool the reaction vessel to 0°C and carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.[7]

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing and Isolation: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts. Dry the crude peptide under vacuum.[7]

Data Presentation

The following tables provide representative quantitative data for the key steps in the solid-phase synthesis of a model peptide containing a β-homoleucine residue. These values are based on typical outcomes for sterically hindered β-amino acids and may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency of Boc-β-homoleucine with Different Coupling Reagents

Coupling ReagentActivator/AdditiveTypical Coupling Time (hours)Estimated Coupling Efficiency (%)Notes
HBTUDIEA1 - 2> 98%Highly efficient and recommended for hindered couplings.[5]
HATUDIEA1 - 2> 99%Often provides slightly higher efficiency than HBTU.[7]
PyBOPDIEA1.5 - 3> 97%A reliable alternative to aminium-based reagents.
DIC/HOBtHOBt2 - 4> 95%A cost-effective option, may require longer reaction times.[8]

Table 2: Representative Yield and Purity of a Model β-Peptide

ParameterValueMethod of Determination
Resin Loading0.5 mmol/gManufacturer's Specification
Scale of Synthesis0.1 mmol
Crude Peptide Yield75-85%Gravimetric analysis after cleavage and precipitation
Final Purity after HPLC> 95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular WeightConfirmedMass Spectrometry (e.g., ESI-MS)

Mandatory Visualizations

Boc-SPPS Workflow for Incorporation of β-homoleucine

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neutralize Wash (DCM) & Neutralize (DIEA) Deprotection->Wash_Neutralize Coupling Coupling: Boc-β-homoleucine + HBTU/DIEA Wash_Neutralize->Coupling Wash_Final Wash (DMF, DCM) Coupling->Wash_Final Kaiser_Test Kaiser Test Wash_Final->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Cycle_Complete Single Amino Acid Incorporation Complete Kaiser_Test->Cycle_Complete Negative Repeat_Cycle Repeat Cycle for Next Amino Acid Cycle_Complete->Repeat_Cycle Final_Peptide Final Protected Peptide-Resin Cycle_Complete->Final_Peptide Final Amino Acid Repeat_Cycle->Deprotection Cleavage HF Cleavage + Scavengers Final_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure β-Peptide Purification->End

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Application of a β-peptide Analog in GPCR Signaling

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Peptide β-Peptide Ligand (e.g., GLP-1 Analog) GPCR G-Protein Coupled Receptor (GPCR) Beta_Peptide->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Insulin Secretion) Second_Messenger->Cellular_Response Signal Transduction Cascade

Caption: A potential signaling pathway initiated by a β-peptide analog.

References

Application Notes and Protocols for the Coupling of Boc-3-amino-5-methylhexanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-amino-5-methylhexanoic acid, a derivative of β-homoleucine, is a non-proteinogenic amino acid increasingly utilized in the design of peptidomimetics and other modified peptides. Its incorporation can impart unique conformational constraints, enhance proteolytic stability, and modulate biological activity. However, as a β-amino acid with significant steric bulk, its efficient coupling during solid-phase peptide synthesis (SPPS) presents challenges that necessitate optimized protocols. These application notes provide a detailed overview of effective coupling strategies for Boc-3-amino-5-methylhexanoic acid, offering experimental protocols and a comparative analysis of common coupling reagents.

The primary challenge in the acylation of Boc-3-amino-5-methylhexanoic acid lies in the steric hindrance around the β-amino group, which can lead to slower reaction kinetics and incomplete couplings. Therefore, the selection of a highly efficient coupling reagent and optimized reaction conditions are paramount to achieving high yields and purity of the final peptide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-3-amino-5-methylhexanoic acid. The following table summarizes the performance of common coupling reagents in the context of Boc-chemistry solid-phase peptide synthesis. While specific quantitative data for Boc-3-amino-5-methylhexanoic acid is not extensively published, the data presented is based on general performance with difficult and sterically hindered amino acids.

Coupling ReagentClassRelative SpeedGeneral Purity/Efficiency for Hindered CouplingsKey Considerations
HATU Uronium/AminiumVery FastVery HighHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester. Often the preferred reagent for difficult sequences.
HBTU/TBTU Uronium/AminiumFastHighVery efficient and widely used reagents. Can be less effective than HATU for the most challenging couplings.
PyBOP PhosphoniumFastHighByproducts are less hazardous than those of BOP. Efficient for many difficult couplings.
DIC/HOBt CarbodiimideModerateModerate to HighA cost-effective option. May require longer reaction times or double coupling for sterically hindered residues. Risk of side reactions like nitrile formation from Asn/Gln.
DCC/HOBt CarbodiimideModerateModerateSimilar to DIC/HOBt but the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, making it less suitable for SPPS.

Experimental Protocols

The following are detailed protocols for the coupling of Boc-3-amino-5-methylhexanoic acid using recommended reagents in Boc-based solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines a standard manual cycle for solid-phase peptide synthesis using Boc-protected amino acids.

1. Resin Swelling:

  • Swell the resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Drain the TFA solution.

  • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3x) and DMF (3x).

4. Coupling:

  • Proceed with one of the coupling protocols detailed below.

5. Capping (Optional but Recommended for Difficult Couplings):

  • After the coupling step, if a positive Kaiser test indicates incomplete reaction, capping of the unreacted amines is recommended to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF.

Protocol 2: Coupling with HATU (Recommended for High Efficiency)

This protocol is recommended for achieving the highest coupling efficiency, especially for the sterically hindered Boc-3-amino-5-methylhexanoic acid.

1. Pre-activation:

  • In a separate vessel, dissolve Boc-3-amino-5-methylhexanoic acid (3-4 equivalents) and HATU (3-4 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the amino acid solution.

  • Allow the mixture to pre-activate for 2-5 minutes.

2. Coupling:

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-4 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended.

  • Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test indicates the completion of the coupling.

3. Washing:

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling with HBTU

HBTU is a widely used and effective coupling reagent suitable for many applications.

1. Activation and Coupling:

  • In a separate vessel, dissolve Boc-3-amino-5-methylhexanoic acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction vessel for 1-4 hours.

  • Monitor the reaction for completion using the Kaiser test. If the test is positive after the initial coupling, a second coupling may be necessary.

2. Washing:

  • Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Coupling with DIC/HOBt (Cost-Effective Method)

This method is a more economical option but may require longer reaction times or double coupling to achieve high efficiency with sterically hindered amino acids.

1. Preparation:

  • Suspend the neutralized resin in DCM or DMF (10 mL per gram of resin).

  • In a separate vessel, dissolve Boc-3-amino-5-methylhexanoic acid (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal volume of DMF.

2. Coupling:

  • Add the amino acid/HOBt solution to the resin suspension.

  • Add DIC (3-5 equivalents) to the mixture.

  • Shake the mixture at room temperature for 2-6 hours.

  • Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4-6 hours, a recoupling step is recommended.

3. Washing:

  • Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Purification

1. Cleavage from Resin:

  • After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For standard Boc-SPPS on resins like Merrifield or PAM, this is typically achieved using anhydrous hydrogen fluoride (HF).

  • A typical cleavage cocktail consists of HF:p-cresol (9:1, v/v) at 0°C for 1-2 hours.

2. Peptide Precipitation and Extraction:

  • After cleavage, the HF is removed under vacuum.

  • The crude peptide is precipitated and washed with cold diethyl ether.

  • The precipitated peptide is then dissolved in an appropriate aqueous buffer (e.g., water with 0.1% TFA).

3. Purification:

  • The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.[2]

  • Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

4. Lyophilization:

  • The pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.

Visualizing the Workflow

General Boc-SPPS Cycle Workflow

Boc_SPPS_Cycle Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (25-50% TFA/DCM) Swell->Deprotect Wash_D Wash Deprotect->Wash_D Neutralize Neutralization (DIEA/DMF) Wash_N Wash Neutralize->Wash_N Couple Couple Amino Acid (e.g., HATU, HBTU, DIC/HOBt) Wash_C Wash Couple->Wash_C Wash_D->Neutralize Wash_N->Couple Next_Cycle Next Cycle or Final Cleavage Wash_C->Next_Cycle

Caption: A generalized workflow for a single cycle of Boc-SPPS.

Coupling Reagent Activation Pathway

Coupling_Activation cluster_Uronium Uronium/Aminium Reagent (HATU/HBTU) cluster_Carbodiimide Carbodiimide Reagent (DIC/HOBt) Boc_AA1 Boc-AA-COOH Active_Ester Activated OAt/OBt Ester Boc_AA1->Active_Ester Activation HATU HATU/HBTU + DIEA Peptide_Bond {Peptide Bond Formation} Active_Ester->Peptide_Bond Boc_AA2 Boc-AA-COOH OBt_Ester OBt Active Ester Boc_AA2->OBt_Ester Activation DIC_HOBt DIC + HOBt OBt_Ester->Peptide_Bond Resin_Amine Resin-Peptide-NH2 Resin_Amine->Peptide_Bond

Caption: Activation pathways for different classes of coupling reagents.

References

Application Notes and Protocols: 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid in drug discovery. This compound, also known by synonyms such as (S)-3-(Boc-amino)-5-methylhexanoic acid and Boc-L-β-homoleucine, is a valuable synthetic intermediate. Its primary significance lies in its role as a key precursor in the synthesis of Pregabalin, a widely used pharmaceutical for treating neuropathic pain, epilepsy, and anxiety disorders. Additionally, its structure as a protected β-amino acid makes it a useful building block in the synthesis of novel peptides and peptidomimetics with potentially enhanced pharmacological properties.

While this compound itself is not typically investigated for direct biological activity, its utility in constructing molecules with therapeutic potential is well-established. These notes will detail its application in the synthesis of Pregabalin and its incorporation into peptide chains, providing relevant experimental protocols for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid is provided in the table below for easy reference.

PropertyValueReference
IUPAC Name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[1]
Synonyms (S)-3-(Boc-amino)-5-methylhexanoic acid, Boc-L-β-homoleucine, Boc-L-beta-HLeu-OH[2]
CAS Number 132549-43-0[1]
Molecular Formula C₁₂H₂₃NO₄[1]
Molecular Weight 245.32 g/mol [1]
Appearance White to off-white crystalline powderGeneral Knowledge
Solubility Soluble in most organic solvents, insoluble in waterGeneral Knowledge

Application 1: Key Intermediate in the Synthesis of Pregabalin

The most prominent application of this compound is as a late-stage intermediate in the chemical synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[3] The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for preventing unwanted side reactions during the synthetic process. The final step in the synthesis involves the deprotection of the amine group.

Synthetic Pathway Overview

The synthesis of Pregabalin from its Boc-protected precursor is a straightforward deprotection step, typically achieved under acidic conditions. This reaction cleaves the Boc group, yielding the free amine of Pregabalin.

Pregabalin_Synthesis Boc_Pregabalin 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid Pregabalin Pregabalin Boc_Pregabalin->Pregabalin Deprotection Reagents Acidic Conditions (e.g., Trifluoroacetic Acid) Reagents->Boc_Pregabalin:e

Boc-Pregabalin Deprotection Workflow
Experimental Protocol: Deprotection of Boc-Protected Precursor to Yield Pregabalin

This protocol describes a general procedure for the acidic removal of the Boc protecting group to synthesize Pregabalin.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in water and carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Pregabalin.

  • The crude product can be further purified by recrystallization or chromatography.

Application 2: Building Block for Bioactive Peptides

As Boc-L-β-homoleucine, this compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of β-amino acids, like β-homoleucine, into peptide sequences can introduce unique structural and functional properties.[4]

Rationale for Incorporating β-Amino Acids:

  • Enhanced Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases, which typically recognize α-amino acids. This can lead to a longer in vivo half-life.

  • Unique Conformational Properties: The presence of an additional carbon in the backbone of β-amino acids can induce novel secondary structures, such as helices and turns, which can influence receptor binding and biological activity.[5]

  • Peptidomimetic Design: β-amino acids are key components in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general cycle of Boc-SPPS involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).

SPPS_Cycle Start Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of Boc-L-β-homoleucine (e.g., HBTU/HOBt) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Elongated Peptide

Boc Solid-Phase Peptide Synthesis Cycle
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general methodology for the incorporation of Boc-L-β-homoleucine into a peptide sequence using manual Boc-SPPS.

Materials:

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Boc-L-β-homoleucine

  • Other required Boc-protected α-amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in the synthesis vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of TFA in DCM (e.g., 25-50% TFA) for 20-30 minutes. Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of DIEA in DCM or DMF (e.g., 5-10% DIEA) for 5-10 minutes. Wash the resin again with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Boc-L-β-homoleucine and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a ninhydrin test to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

Application 3: Probing the Pharmacophore of Pregabalin

Although not extensively reported, derivatives of this compound can be synthesized to explore the structure-activity relationships (SAR) of Pregabalin and its analogs.[6][7] By modifying the core structure and observing the effects on binding to the α2δ subunit of voltage-gated calcium channels, researchers can gain insights into the key structural features required for biological activity.

Radioligand Binding Assay to Determine Affinity for the α2δ Subunit

This assay is used to determine the binding affinity of test compounds to the α2δ subunit of voltage-gated calcium channels, the molecular target of Pregabalin.[8]

Materials:

  • Membrane preparations from cells or tissues expressing the α2δ subunit

  • Radioligand (e.g., [³H]-Gabapentin or [³H]-Pregabalin)

  • Test compounds (e.g., derivatives of this compound, after deprotection)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through a 96-well filter plate to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

ParameterDescription
IC₅₀ The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Ki The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.

Disclaimer: The provided protocols are intended as general guidelines. Researchers should adapt these protocols to their specific experimental conditions and consult relevant literature for more detailed procedures. All experiments should be conducted in accordance with laboratory safety regulations.

References

Application Notes and Protocols for the Incorporation of Boc-beta-homoleucine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of Boc-L-β-homoleucine into peptidomimetics. The inclusion of β-amino acids, such as β-homoleucine, is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This modification can lead to increased proteolytic stability, improved receptor affinity and selectivity, and better pharmacokinetic profiles.

Introduction to β-Homoleucine in Peptidomimetics

β-homoleucine is an analogue of the proteinogenic amino acid leucine, with an additional methylene group in its backbone. This structural alteration has profound effects on the resulting peptide's conformation and biological activity. Peptides incorporating β-amino acids are known to adopt stable secondary structures, including various helices and turns. A significant advantage of this modification is the enhanced resistance to enzymatic degradation, as the altered peptide bond is a poor substrate for many proteases. This increased stability can lead to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

Data Presentation: Comparative Analysis

The incorporation of Boc-β-homoleucine can significantly impact the biological activity and stability of a peptide. Below are tables summarizing representative data on receptor binding affinity and serum stability.

Table 1: Opioid Receptor Binding Affinity of β-Homo-Amino Acid Containing Peptides

The following table presents the binding affinities (Ki) of various opioid peptide analogues where an α-amino acid has been replaced by a β-homo-amino acid. This data illustrates the potential for maintaining or even improving receptor interaction.

Peptide AnalogueParent PeptideReceptor TargetBinding Affinity (Ki, nM)
Tyr-β³h-D-Ala-Phe-Phe-NH₂Tyr-D-Ala-Phe-Phe-NH₂ (TAPP)µ-opioid, δ-opioidComparable to native peptide
[β³h-D-Ala²]deltorphin Ideltorphin Iδ-opioidPotent and selective ligand
[β³h-Phe³]deltorphin Ideltorphin Iδ-opioidPotent and selective ligand
H-Dmt-DAla-β²-(R)-1-Nal-Pro-NH₂N/AMOR, DOR, KOR0.05, 1.04, 11.2

Data is compiled from multiple sources to illustrate the effects of β-amino acid incorporation.

Table 2: Comparative Serum Stability of Peptides

The inclusion of β-amino acids is a well-established strategy to increase the proteolytic stability of peptides. The data below provides a representative comparison of the serum half-life of a standard peptide versus a peptide containing a β-amino acid.

PeptideModificationSerum Half-life (t½)
Native Peptide (all α-amino acids)NoneMinutes to a few hours
β-amino acid containing peptideSingle β-amino acid substitution> 50 hours

This table provides illustrative data based on the general finding that β-amino acid incorporation significantly enhances serum stability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homoleucine Containing Peptidomimetic using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-L-β-homoleucine, with considerations for its sterically hindered nature.

Materials:

  • Boc-L-β-homoleucine

  • Other required Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Kaiser test kit

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Iterative Deprotection and Coupling Cycles:

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM and then DMF.

    • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (x2). Wash with DMF.

    • Amino Acid Activation and Coupling (for standard amino acids):

      • Pre-activate 3 equivalents of the Boc-amino acid with 2.9 equivalents of HBTU and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIEA.

      • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Optimized Coupling for Boc-L-β-homoleucine:

      • Due to steric hindrance, a more potent coupling reagent and extended coupling time are recommended.

      • Pre-activate 3 equivalents of Boc-L-β-homoleucine with 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIEA.

      • Add the activated amino acid solution to the resin and allow to couple for 4-6 hours, or overnight if necessary.

    • Monitoring: After each coupling step, perform a Kaiser test to ensure complete reaction. If the test is positive (blue color), indicating free amines, a recoupling step is necessary.

  • Final Deprotection: After the final coupling, perform a final Boc deprotection as described above.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole or a TFA/scavenger mixture) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 2: In Vitro Serum Stability Assay

This protocol describes a method to assess the stability of the synthesized peptide in human serum.

Materials:

  • Purified peptide (both the native and the β-homoleucine modified version)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in PBS.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add an equal volume of cold 15% TCA solution to the aliquot to precipitate serum proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and analyze by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Visualizations

Opioid Receptor Signaling Pathway

The incorporation of β-homoleucine into opioid peptides can modulate their interaction with G protein-coupled receptors (GPCRs) like the µ-opioid receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of a µ-opioid receptor.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel Ca_channel Ca2+ Channel Ligand Opioid Peptide (with β-homoleucine) Ligand->MOR Binds G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Analgesia Analgesia K_efflux->Analgesia

Caption: Canonical Gαi-coupled signaling pathway of the µ-opioid receptor.

Experimental Workflow for SPPS

The following diagram outlines the key steps in the solid-phase peptide synthesis of a peptidomimetic containing Boc-β-homoleucine.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DCM, then DMF) start->swell deprotection 2. Boc Deprotection (50% TFA in DCM) swell->deprotection neutralization 3. Neutralization (10% DIEA in DMF) deprotection->neutralization coupling 4. Coupling (Boc-AA, HBTU/HOBt or HATU) neutralization->coupling wash 5. Wash (DMF) coupling->wash kaiser Kaiser Test wash->kaiser recouple Recouple kaiser->recouple Positive final_deprotection Final Boc Deprotection kaiser->final_deprotection Negative recouple->coupling cleavage 6. Cleavage & Deprotection (HF or TFA cocktail) final_deprotection->cleavage purification 7. Purification (RP-HPLC) cleavage->purification characterization 8. Characterization (MS, HPLC) purification->characterization end Pure Peptide characterization->end

Caption: Workflow for Boc-based solid-phase peptide synthesis (SPPS).

Application Notes and Protocols for Boc Deprotection of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conditions for the tert-butoxycarbonyl (Boc) deprotection of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines common acidic deprotection methods, offering detailed protocols and a comparative summary of reaction conditions to aid in the selection of the most suitable procedure.

The Boc protecting group is widely used for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] The deprotection mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid then spontaneously decarboxylates to yield the free amine.[1][2]

Comparative Summary of Boc Deprotection Conditions

The selection of an appropriate deprotection method depends on the substrate's sensitivity to acidic conditions and the desired final salt form of the amine. The following table summarizes common conditions for Boc deprotection.

ReagentSolvent(s)Typical ConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v)0 to Room Temp30 min - 4 hA common and rapid method.[3] Excess TFA and DCM are removed under reduced pressure.[3] The product is obtained as a TFA salt.[3]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp30 min - 2 hProvides the hydrochloride salt directly, which often precipitates and can be isolated by filtration.[4][5]
Hydrochloric Acid (HCl)Methanol (MeOH)1-4 MRoom Temp2 - 12 hAn alternative to dioxane, particularly if the substrate has poor solubility in ethereal solvents.[6][7]
Hydrochloric Acid (HCl)Ethyl Acetate (EtOAc)3 MRoom Temp30 minA convenient method where the HCl salt may precipitate from the reaction mixture.[6]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally rapid method for Boc deprotection.[3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (typically 25-50% v/v) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To precipitate the amine TFA salt, add anhydrous diethyl ether to the residue and triturate.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous as it often results in the precipitation of the hydrochloride salt of the amine, simplifying purification.[4][5]

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Gas outlet (to vent HCl gas)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC or LC-MS. The product hydrochloride salt may precipitate during the reaction.

  • If precipitation occurs, dilute the mixture with anhydrous diethyl ether to ensure complete precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.

  • If the product does not precipitate, remove the solvent under reduced pressure. Be cautious of the corrosive nature of HCl. Co-evaporation with a non-reactive solvent like toluene can help remove residual acid.

Visualizations

General Workflow for Boc Deprotection

The following diagram illustrates the general experimental workflow for the acidic deprotection of a Boc-protected amine.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product start Boc-Protected Amine (this compound) reaction Acidic Treatment (e.g., TFA/DCM or HCl/Dioxane) start->reaction Dissolve in appropriate solvent workup Solvent Removal & Precipitation reaction->workup Monitor completion (TLC, LC-MS) product Amine Salt (TFA or HCl salt) workup->product Filtration & Drying

Caption: General experimental workflow for Boc deprotection.

Mechanism of Acid-Catalyzed Boc Deprotection

This diagram outlines the chemical pathway for the removal of the Boc protecting group under acidic conditions.

Boc_Deprotection_Mechanism start R-NH-Boc Boc-Protected Amine protonation R-NH-Boc(H⁺) Protonated Carbamate start:f0->protonation:f0 + H⁺ cleavage R-NH-COOH + (CH₃)₃C⁺ Carbamic Acid & tert-Butyl Cation protonation:f0->cleavage:f0 Cleavage decarboxylation R-NH₂ + CO₂ Free Amine & Carbon Dioxide cleavage:f0->decarboxylation:f0 Decarboxylation final_product R-NH₃⁺X⁻ Amine Salt decarboxylation:f0->final_product:f0 + H⁺X⁻

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: The Role of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid Derivatives as Building Blocks for Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid and its derivatives as crucial building blocks in the synthesis of potent protease inhibitors. We will focus on two key examples: Aliskiren, a direct renin inhibitor, and a representative HIV-1 protease inhibitor containing a dihydroxyethylene isostere.

Aliskiren: A Direct Renin Inhibitor for Hypertension

(2S,4S,5S,7S)-5-amino-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methyl-N-(2-carbamoyl-2-methylpropyl)nonanamide

Aliskiren is a first-in-class direct renin inhibitor used for the treatment of hypertension. Its structure is derived from a peptidomimetic scaffold, where a key intermediate shares a similar backbone to this compound. The synthesis of Aliskiren involves the coupling of several advanced intermediates, one of which is a protected amino acid derivative that sets the crucial stereochemistry for potent renin inhibition.

Data Presentation: Inhibitory Potency of Aliskiren
CompoundTargetIC50 (nmol/L)
AliskirenRenin0.6

Table 1: In vitro inhibitory concentration (IC50) of Aliskiren against renin.[1]

Experimental Protocols

A. Synthesis of Aliskiren Intermediate (illustrative)

While the complete synthesis of Aliskiren is a multi-step process, the following protocol illustrates the key concepts of peptide coupling and modification involving Boc-protected amino acid derivatives, which are central to the synthesis of such inhibitors. This is a representative procedure adapted from literature for the formation of a key amide bond.[2][3]

Materials:

  • (2S,4S,5S,7S)-5-(tert-Butoxycarbonyl)amino-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanoic acid (protected Aliskiren core)

  • 3-Amino-2,2-dimethylpropionamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the protected Aliskiren core (1 equivalent), 3-amino-2,2-dimethylpropionamide (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Boc-protected Aliskiren.

  • The Boc protecting group can be removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in DCM, to yield the final active inhibitor, Aliskiren.

  • Purify the final product by column chromatography or recrystallization.

B. Fluorometric Renin Inhibition Assay

This protocol is adapted from commercially available renin inhibitor screening kits and literature procedures.[4][5][6][7]

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., based on FRET)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Aliskiren (as a control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Aliskiren in DMSO.

  • Prepare serial dilutions of Aliskiren in Assay Buffer to create a range of inhibitor concentrations.

  • In the wells of a 96-well black microplate, add the following:

    • Blank (no enzyme): Assay Buffer and substrate.

    • Control (no inhibitor): Assay Buffer, renin, and substrate.

    • Inhibitor wells: Assay Buffer, renin, substrate, and varying concentrations of Aliskiren.

  • Pre-incubate the plate at 37 °C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic renin substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each Aliskiren concentration relative to the control (no inhibitor) and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualization

Renin-Angiotensin System Renin-Angiotensin System Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Cleavage AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Aliskiren Aliskiren Aliskiren->Renin Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of Aliskiren.

HIV-1 Protease Inhibitors with Dihydroxyethylene Isosteres

Derivatives of this compound can be elaborated to form dihydroxyethylene isosteres, which are key transition-state analogs for aspartyl proteases like HIV-1 protease. These isosteres mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to potent inhibition.

Data Presentation: Inhibitory Potency of a Representative HIV-1 Protease Inhibitor
CompoundTargetKi (nM)
U-75875HIV-1 Protease< 1

Table 2: In vitro inhibitory constant (Ki) of U-75875, an HIV-1 protease inhibitor containing a dihydroxyethylene isostere.[8]

Experimental Protocols

A. Synthesis of a Dihydroxyethylene Isostere-Containing HIV-1 Protease Inhibitor (illustrative)

This protocol outlines a general strategy for incorporating a dihydroxyethylene isostere into a peptidomimetic sequence, a common approach for developing HIV-1 protease inhibitors.[9][10]

Materials:

  • Boc-protected dihydroxyethylene isostere building block

  • Amino acid esters (for P1' and P2' positions)

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIEA, NMM)

  • Solvents (DMF, DCM)

  • Deprotection reagents (e.g., TFA for Boc, H2/Pd for Cbz)

Procedure:

  • Couple the C-terminus of the Boc-protected dihydroxyethylene isostere building block with an appropriate amino acid ester (P1' residue) using standard peptide coupling conditions (e.g., HATU/DIEA in DMF).

  • Deprotect the N-terminal Boc group of the resulting dipeptide mimic using TFA in DCM.

  • Couple the newly freed N-terminus with the next N-Boc-protected amino acid (P2 residue) using peptide coupling reagents.

  • Repeat the deprotection and coupling steps to elongate the peptide chain as desired.

  • Modify the N- and C-termini as required for optimal activity.

  • Purify the final inhibitor using reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Fluorometric HIV-1 Protease Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA)

  • Test inhibitor compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor in Assay Buffer.

  • In a 96-well black microplate, add Assay Buffer, HIV-1 protease, and the diluted inhibitor.

  • Include a control well with enzyme and buffer but no inhibitor.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate wavelengths.

  • Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Visualization

HIV_Protease_Lifecycle HIV Protease in the Viral Lifecycle cluster_host Host Cell cluster_virion Virion Maturation Gag_Pol Gag-Pol Polyprotein Budding_Virion Budding Virion Gag_Pol->Budding_Virion Structural_Proteins Structural Proteins Gag_Pol->Structural_Proteins Viral_Enzymes Viral Enzymes Gag_Pol->Viral_Enzymes Viral_RNA Viral RNA Viral_RNA->Budding_Virion Immature_Virion Immature Virion Budding_Virion->Immature_Virion HIV_Protease HIV Protease Immature_Virion->HIV_Protease activates Mature_Virion Mature Virion HIV_Protease->Gag_Pol cleaves Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->HIV_Protease inhibits Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion

Caption: Role of HIV protease in viral maturation and its inhibition.

References

Application Notes and Protocols for Chiral Resolution of 3-Amino-5-methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-5-methylhexanoic acid, a crucial chiral building block, particularly for the synthesis of the (S)-enantiomer, Pregabalin, requires efficient and scalable methods for the separation of its enantiomers. This document provides detailed application notes and protocols for the chiral resolution of 3-amino-5-methylhexanoic acid and its precursors, targeting researchers, scientists, and professionals in drug development. The primary methods covered include enzymatic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC).

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective approach for the synthesis of chiral intermediates of (S)-3-amino-5-methylhexanoic acid. This method typically involves the enantioselective hydrolysis of a prochiral precursor, such as a diester, catalyzed by a lipase.

1.1. Application Note: Lipase-Catalyzed Kinetic Resolution

Lipases are widely employed for the kinetic resolution of racemic esters. In the context of 3-amino-5-methylhexanoic acid synthesis, a common precursor is rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). The lipase selectively hydrolyzes one enantiomer, leaving the other unreacted, thus allowing for their separation. A mutant of Talaromyces thermophilus lipase (TTL) and commercially available lipases like Lipolase® have demonstrated high efficacy in this process.[1][2] The (S)-enantiomer of the resulting acid can then be converted to (S)-3-amino-5-methylhexanoic acid.

Quantitative Data Summary

EnzymeSubstrateConversion (%)Enantiomeric Excess (eeₚ) (%)Reference
Immobilized TTL mutant3 M CNDE49.7> 95[1]
Lipolase®rac-CNDE-~98 (for (S)-acid)[2]

1.2. Experimental Protocol: Kinetic Resolution of CNDE using Immobilized TTL Mutant [1]

Materials:

  • Immobilized L206F/P207F/L259F mutant of Talaromyces thermophilus lipase (TTL)

  • 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)

  • Zinc acetate

  • n-heptane

  • 4 M NaOH solution

  • Metrohm titrator

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a 30 mL reaction mixture containing 8% (w/v) immobilized TTL mutant, 50 mM zinc acetate, and 1-3 M CNDE in an n-heptane-water biphasic system.

  • Maintain the reaction temperature at 30°C and stir the mixture at 500 rpm.

  • Continuously monitor and maintain the pH of the aqueous phase at 7.0 by the controlled addition of 4 M NaOH solution using a Metrohm titrator.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess (ee) by gas chromatography (GC).

  • After achieving the desired conversion (e.g., ~50% for kinetic resolution), stop the reaction.

  • Separate the aqueous and organic phases. The aqueous phase contains the sodium salt of (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid.

  • Acidify the aqueous phase with a suitable acid (e.g., HCl) to precipitate the (S)-acid, which can then be isolated by filtration.

  • The unreacted (R)-CNDE remains in the organic phase and can be recovered and racemized for reuse.[2]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_separation Workup cluster_products Products rac_CNDE rac-CNDE reaction_vessel Reaction at 30°C rac_CNDE->reaction_vessel enzyme Immobilized TTL enzyme->reaction_vessel buffer Buffer (pH 7.0) buffer->reaction_vessel separation Phase Separation reaction_vessel->separation acidification Acidification separation->acidification Aqueous Phase R_ester (R)-Ester separation->R_ester Organic Phase filtration Filtration acidification->filtration S_acid (S)-Acid filtration->S_acid racemate Racemic Pregabalin salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) resolving_agent->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Pregabalin Salt) filtration->less_soluble_salt mother_liquor Mother Liquor (Contains (R)-Pregabalin Salt) filtration->mother_liquor liberation Liberation of Free Amino Acid less_soluble_salt->liberation final_product (S)-Pregabalin liberation->final_product start Racemic 3-amino-5-methylhexanoic acid or precursor method_choice Choice of Resolution Method start->method_choice enzymatic Enzymatic Resolution method_choice->enzymatic Precursor available diastereomeric Diastereomeric Salt Formation method_choice->diastereomeric Large scale chromatographic Chiral Chromatography method_choice->chromatographic Analytical scale enzymatic_adv Advantages: - High selectivity - Green chemistry enzymatic->enzymatic_adv diastereomeric_adv Advantages: - Scalable - Robust industrial method diastereomeric->diastereomeric_adv chromatographic_adv Advantages: - Analytical precision - Direct separation chromatographic->chromatographic_adv

References

Derivatization of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid for HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweis und Protokoll

Titel: HPLC-Analyse von 3-((tert-Butoxycarbonyl)amino)-5-methylhexansäure durch Fluoreszenz-Derivatisierung vor der Säule

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Dieser Anwendungshinweis beschreibt eine detaillierte Methode zur quantitativen Analyse von 3-((tert-Butoxycarbonyl)amino)-5-methylhexansäure mittels Hochleistungsflüssigkeitschromatographie (HPLC). Da die Zielverbindung keinen starken Chromophor oder Fluorophor besitzt, ist eine direkte Detektion mit hoher Empfindlichkeit mittels UV- oder Fluoreszenzdetektoren nicht praktikabel.[1][2][][4] Um dieses Problem zu umgehen, wird eine Prä-Säulen-Derivatisierungsmethode vorgestellt, bei der die Carboxylgruppe der Säure mit einem fluoreszierenden Reagenz umgesetzt wird. Das resultierende Derivat kann mit hoher Empfindlichkeit und Selektivität mittels eines Fluoreszenzdetektors nachgewiesen werden. Das Protokoll umfasst die Probenvorbereitung, das Derivatisierungsverfahren und die optimierten HPLC-Bedingungen.

Einleitung

3-((tert-Butoxycarbonyl)amino)-5-methylhexansäure ist ein Boc-geschütztes Aminosäurederivat, das als Baustein in der Synthese von pharmazeutisch aktiven Wirkstoffen, insbesondere in der Peptidchemie, von Bedeutung ist. Die genaue Quantifizierung dieser Verbindung in verschiedenen Matrizes ist für die Prozesskontrolle, Stabilitätsstudien und Qualitätsbewertung unerlässlich. Die Molekülstruktur ohne ausgeprägten Chromophor macht die Analyse mittels gängiger HPLC-UV-Detektion bei Wellenlängen über 220 nm schwierig und unempfindlich.[2][4]

Die chemische Derivatisierung ist eine bewährte Strategie, um die Nachweisbarkeit von Analyten zu verbessern.[5][6] Bei dieser Methode wird eine funktionelle Gruppe des Zielmoleküls – in diesem Fall die Carboxylsäuregruppe – mit einem Markierungsreagenz umgesetzt, das eine stark absorbierende oder fluoreszierende Gruppe einführt.[7][8] Für die Derivatisierung von Carbonsäuren haben sich Reagenzien wie 4-Brommethyl-7-methoxycumarin (Br-MMC) als äußerst effektiv erwiesen, da sie hochfluoreszierende Ester bilden, die sich hervorragend für die Analyse mittels Umkehrphasen-HPLC (RP-HPLC) eignen.

Experimentelles Protokoll

Materialien und Reagenzien
  • Analyt: 3-((tert-Butoxycarbonyl)amino)-5-methylhexansäure (Reinheit ≥ 98 %)

  • Derivatisierungsreagenz: 4-Brommethyl-7-methoxycumarin (Br-MMC)

  • Katalysator: 18-Krone-6

  • Base: Kaliumcarbonat (K₂CO₃), wasserfrei

  • Lösungsmittel: Acetonitril (HPLC-Qualität), Wasser (ultra-rein), Aceton (HPLC-Qualität)

  • Mobile Phase A: Wasser (ultra-rein)

  • Mobile Phase B: Acetonitril (HPLC-Qualität)

  • HPLC-Säule: C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm Partikelgröße)

  • Ausrüstung: HPLC-System mit binärer Pumpe, Autosampler, Säulenthermostat und Fluoreszenzdetektor; Analysenwaage, Ultraschallbad, pH-Meter, Reaktionsgefäße (z. B. 2-ml-Vials).

Vorbereitung der Lösungen
  • Standard-Stammlösung (1 mg/ml): 10 mg der 3-((tert-Butoxycarbonyl)amino)-5-methylhexansäure genau einwiegen und in einem 10-ml-Messkolben in Acetonitril lösen.

  • Arbeitsstandards: Die Stammlösung mit Acetonitril zu Konzentrationen im Bereich von 1 µg/ml bis 100 µg/ml verdünnen.

  • Br-MMC-Lösung (1 mg/ml): 10 mg Br-MMC in einem 10-ml-Messkolben in Aceton lösen.

  • 18-Krone-6-Lösung (1 mg/ml): 10 mg 18-Krone-6 in einem 10-ml-Messkolben in Aceton lösen.

Derivatisierungsverfahren
  • In ein 2-ml-Reaktionsgefäß 100 µl der Standard- oder Probenlösung pipettieren.

  • Ca. 5 mg Kaliumcarbonat hinzufügen.

  • 100 µl der Br-MMC-Lösung (1 mg/ml) und 50 µl der 18-Krone-6-Lösung (1 mg/ml) zugeben.

  • Das Gefäß fest verschließen und für 60 Minuten bei 60 °C im Heizblock oder Wasserbad inkubieren.

  • Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.

  • Die Lösung mit 750 µl der mobilen Anfangsphase (z. B. 60 % Acetonitril in Wasser) verdünnen.

  • Die Lösung mischen und vor der Injektion in die HPLC durch einen 0,45-µm-Spritzenfilter filtrieren.

HPLC-Bedingungen
  • Säule: C18, 150 mm x 4,6 mm, 5 µm

  • Mobile Phase A: Wasser

  • Mobile Phase B: Acetonitril

  • Gradient:

    • 0-15 min: 60 % B bis 90 % B

    • 15-17 min: 90 % B

    • 17-18 min: 90 % B bis 60 % B

    • 18-25 min: 60 % B (Äquilibrierung)

  • Flussrate: 1,0 ml/min

  • Säulentemperatur: 30 °C

  • Injektionsvolumen: 10 µl

  • Fluoreszenzdetektor:

    • Anregungswellenlänge (λex): 325 nm

    • Emissionswellenlänge (λem): 395 nm

Ergebnisse und Daten

Nach der Derivatisierung und HPLC-Analyse unter den oben genannten Bedingungen wird ein gut aufgelöster Peak für das fluoreszierende Derivat von 3-((tert-Butoxycarbonyl)amino)-5-methylhexansäure erwartet. Überschüssiges Derivatisierungsreagenz kann ebenfalls einen Peak im Chromatogramm erzeugen, der jedoch von dem Produktpeak getrennt sein sollte. Die Methode wurde hinsichtlich Linearität, Nachweis- und Bestimmungsgrenze sowie Präzision validiert. Die quantitativen Ergebnisse sind in Tabelle 1 zusammengefasst.

Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten der Methode

ParameterErgebnis
Linearer Bereich1 - 100 µg/ml
Korrelationskoeffizient (r²)> 0,999
Nachweisgrenze (LOD)0,2 µg/ml
Bestimmungsgrenze (LOQ)0,7 µg/ml
Präzision (Intra-Day, % RSD, n=6)< 2,0 %
Präzision (Inter-Day, % RSD, n=6)< 3,0 %
Wiederfindung98 - 103 %

Diagramme

Chemische Reaktion der Derivatisierung

G Abbildung 1: Derivatisierungsreaktion cluster_0 Reaktanten cluster_1 Produkt Analyte 3-((Boc)amino)-5-methylhexansäure (COOH-Gruppe) Catalyst K₂CO₃, 18-Krone-6 Aceton, 60°C Analyte->Catalyst Reagent 4-Brommethyl-7-methoxycumarin (Br-MMC) Reagent->Catalyst Product Fluoreszierender Ester (Detektierbar durch FLD) Catalyst->Product

Bildunterschrift: Chemische Reaktion der Carbonsäure mit Br-MMC.

Experimenteller Arbeitsablauf

Bildunterschrift: Schematischer Arbeitsablauf des analytischen Verfahrens.

Schlussfolgerung

Die vorgestellte Methode der Prä-Säulen-Derivatisierung mit 4-Brommethyl-7-methoxycumarin ermöglicht eine empfindliche, genaue und reproduzierbare Quantifizierung von 3-((tert-Butoxycarbonyl)amino)-5-methylhexansäure mittels RP-HPLC mit Fluoreszenzdetektion. Das Verfahren ist robust und eignet sich hervorragend für die Qualitätskontrolle und quantitative Analyse in der pharmazeutischen Forschung und Entwicklung. Die detaillierten Protokolle und validierten Leistungsdaten demonstrieren die Eignung der Methode für den Routineeinsatz in analytischen Laboren.

References

Application Notes and Protocols for the Synthesis of β-Peptides Using 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of β-peptides incorporating 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, also known as Boc-L-β-homoleucine. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) and solution-phase techniques, with special considerations for the unique steric hindrance of this β-amino acid.

Introduction

β-peptides are polymers of β-amino acids that exhibit unique structural and biological properties, including remarkable resistance to proteolytic degradation.[1] This makes them attractive candidates for the development of novel therapeutics. This compound is a key building block for introducing a leucine-like side chain into a β-peptide backbone. The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone of a well-established strategy in solid-phase peptide synthesis (SPPS).[2] This document outlines the procedures for the efficient incorporation of this amino acid into peptide chains.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a model β-peptide incorporating Boc-L-β-homoleucine. These values are representative and may vary depending on the specific sequence and scale of the synthesis.

Table 1: Reagents and Typical Quantities for a Single Coupling Cycle on a 0.1 mmol Scale

ReagentMolar Equiv. (relative to resin capacity)Typical Amount (for 0.1 mmol scale)Purpose
Boc-L-β-homoleucine3 - 473.6 - 98.1 mgAmino acid building block
HBTU2.9110 mgCoupling reagent
HOBt346 mgRacemization suppressant
DIEA6105 µLBase for activation and neutralization
TFA-2 mL (in 2 mL DCM)Boc deprotection
DCM-As requiredSolvent and washing
DMF-As requiredSolvent and washing

Table 2: Typical Yields and Purity for a Model β-Decapeptide

ParameterTypical ValueMethod of Determination
Crude Peptide Yield70 - 85%Gravimetric analysis after cleavage
Purity of Crude Peptide50 - 70%RP-HPLC (214 nm)
Purity of Purified Peptide>95%RP-HPLC (214 nm)
Final Purified Yield15 - 30%Gravimetric analysis after purification

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide

This protocol describes the manual synthesis of a β-peptide on a Wang resin using Boc-chemistry.

Materials:

  • Wang resin pre-loaded with the C-terminal amino acid

  • Boc-L-β-homoleucine

  • Other required Boc-protected β-amino acids

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane, peptide synthesis grade)

  • DMF (N,N-Dimethylformamide, peptide synthesis grade)

  • Methanol

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and wash with DCM (3 x 5 mL) and then DMF (3 x 5 mL). Allow the resin to swell in DMF for 30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Shake for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and shake for 20 minutes.[3]

    • Drain the TFA solution and wash the resin with DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DMF (2 x 5 mL).

    • Wash with DMF (3 x 5 mL).

  • Coupling of Boc-L-β-homoleucine:

    • In a separate vial, dissolve Boc-L-β-homoleucine (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

    • Add DIEA (6 eq) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the β-branched side chain, a longer coupling time or a double coupling may be necessary.[4]

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the deprotection step (step 2) to remove the N-terminal Boc group.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Wash the resin with methanol and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/TIS (triisopropylsilane) (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

    • Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure peptide.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Purity Analysis: Determine the purity of the final product using analytical RP-HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM & DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-β-homoleucine, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF & DCM) Coupling->Wash3 Cycle Repeat Cycle for next AA Wash3->Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage After final AA Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Activation_Mechanism cluster_0 Activation cluster_1 Coupling BocAA Boc-β-homoleucine ActivatedEster Activated Ester BocAA->ActivatedEster + HBTU/HOBt + DIEA HBTU HBTU ResinPeptide Resin-Peptide-NH2 ActivatedEster->ResinPeptide Coupling Reaction NewPeptideBond Resin-Peptide-CO-NH-β-Peptide ResinPeptide->NewPeptideBond

Caption: Simplified activation and coupling mechanism.

References

The Versatile Role of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid in the Synthesis of Novel GABA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogues has been a cornerstone of medicinal chemistry, leading to the discovery of important therapeutics for epilepsy, neuropathic pain, and anxiety disorders. A key building block in the synthesis of a variety of these analogues is 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. Its chiral nature and protected amine functionality make it an ideal precursor for the stereoselective synthesis of complex GABA derivatives. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of several GABA analogues, including the blockbuster drug Pregabalin.

Application in the Synthesis of Pregabalin

Pregabalin, marketed under the brand name Lyrica, is a potent GABA analogue widely used for the treatment of neuropathic pain, fibromyalgia, and certain types of seizures. The synthesis of Pregabalin often utilizes this compound as a key intermediate to establish the desired stereochemistry and molecular framework.

Experimental Protocol: Synthesis of (±)-Pregabalin

This protocol outlines a common method for the synthesis of racemic Pregabalin from this compound.

Materials:

  • This compound

  • 4 N Hydrochloric Acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Sodium Chloride (NaCl)

  • iso-Butanol

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Deprotection of the Boc Group:

    • In a round-bottom flask, dissolve this compound (0.16 g, 0.6 mmol) in 4 N HCl (8 mL).

    • Reflux the mixture for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Extraction:

    • Extract the cooled reaction mixture with dichloromethane (2 x 3.0 mL) to remove any organic impurities.

    • Concentrate the aqueous layer under reduced pressure.

    • Saturate the concentrated aqueous layer with solid sodium chloride.

    • Extract the product into iso-butanol (3 x 5.0 mL).

  • Isolation of Pregabalin:

    • Combine the iso-butanol extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under vacuum to yield (±)-Pregabalin as a solid.

Quantitative Data for Pregabalin Synthesis
ParameterValueReference
Starting MaterialThis compound[1]
Product(±)-Pregabalin[1]
Yield88%[1]
Melting Point74°C[1]
Molecular FormulaC8H17NO2[1]
Molecular Weight159.23 g/mol [1]

Synthesis Workflow for (±)-Pregabalin

G start 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid reflux Reflux with 4N HCl (12 hours) start->reflux Deprotection Step deprotection Boc Deprotection reflux->deprotection extraction Work-up and Extraction (CH2Cl2, iso-Butanol) deprotection->extraction product (±)-Pregabalin extraction->product Isolation

Caption: Synthetic workflow for the deprotection of Boc-protected 3-amino-5-methylhexanoic acid to yield (±)-Pregabalin.

Application in the Synthesis of N-Heterocyclic GABA Analogues

The core structure of this compound can be further functionalized to create novel GABA analogues with potentially different pharmacological profiles. By modifying the amine group after deprotection, a diverse library of compounds can be accessed.

General Protocol for N-Alkylation to Synthesize N-Heterocyclic Analogues

This generalized protocol describes the synthesis of N-substituted GABA analogues following the deprotection of the Boc group.

Materials:

  • (±)-3-Aminomethyl-5-methylhexanoic acid (Pregabalin)

  • Appropriate heterocyclic alkyl halide (e.g., 2-(bromomethyl)-3,4-dihydroisoquinoline)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Standard work-up and purification reagents

Procedure:

  • N-Alkylation Reaction:

    • Dissolve (±)-3-Aminomethyl-5-methylhexanoic acid in the chosen solvent.

    • Add the base to the solution.

    • Add the heterocyclic alkyl halide dropwise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-heterocyclic GABA analogue.

Quantitative Data for Exemplary N-Heterocyclic GABA Analogues
CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)YieldReference
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylhexanoic acidC17H25NO2275.1885275.188568%
3-((1H-benzo[d]imidazol-1-yl)methyl)-5-methylhexanoic acidC15H21N2O2261.1603261.169680%
3-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-5-methylhexanoic acidC15H24NO2S282.1528282.151660%
3-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-5-methylhexanoic acidC15H22N2O2262.1681262.168176%

General Synthesis Workflow for N-Heterocyclic GABA Analogues

G start 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid deprotection Boc Deprotection (e.g., HCl) start->deprotection pregabalin (±)-3-Aminomethyl-5-methylhexanoic acid (Pregabalin) deprotection->pregabalin alkylation N-Alkylation with Heterocyclic Alkyl Halide (Base, Solvent) pregabalin->alkylation product N-Heterocyclic GABA Analogue alkylation->product

Caption: General synthetic pathway for the preparation of N-heterocyclic GABA analogues from Boc-protected 3-amino-5-methylhexanoic acid.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of GABA analogues. Its use facilitates the introduction of key structural features and allows for the stereocontrolled synthesis of complex molecules like Pregabalin. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of novel GABAergic compounds for potential therapeutic applications. The adaptability of the synthetic routes allows for the exploration of diverse chemical space, paving the way for the discovery of next-generation GABA-mimetics with improved efficacy and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a key intermediate in the production of various active pharmaceutical ingredients.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.

Issue 1: Low yield during the Boc-protection of 3-amino-5-methylhexanoic acid.

Potential Cause Recommended Solution
Incomplete reaction - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Increase the reaction time or temperature if necessary. - Use a slight excess of Di-tert-butyl dicarbonate (Boc₂O).
Poor solubility of the starting amino acid - Perform the reaction in a mixed solvent system, such as dioxane/water or THF/water, to improve solubility. - Use a base like sodium hydroxide or sodium bicarbonate to form the more soluble carboxylate salt of the amino acid in an aqueous medium.
Side reactions - Maintain a low reaction temperature (0-25 °C) to minimize the formation of byproducts. - Control the pH of the reaction mixture; highly basic conditions can promote side reactions.
Loss during workup and purification - Optimize the extraction process by adjusting the pH to ensure the product is in the organic phase. - Use an appropriate purification method, such as crystallization or column chromatography, and minimize transfer losses.

Issue 2: Formation of impurities during the synthesis.

Impurity Potential Cause of Formation Prevention and Removal
4-isobutylpyrrolidin-2-one (lactam impurity) Cyclization of 3-aminomethyl-5-methylhexanoic acid, especially at elevated temperatures or under certain acidic or basic conditions.- Perform the Boc-protection step promptly after the synthesis of the amino acid. - Avoid high temperatures during the synthesis and purification steps. - This impurity can often be removed by careful crystallization or chromatography.[1]
3-isobutylglutaric acid Hydrolysis of the amide in an intermediate like (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid during subsequent reaction steps, particularly under harsh basic conditions.[1]- Use milder reaction conditions and control the stoichiometry of reagents. - Can be removed by extraction or crystallization.
Di-Boc protected amine Use of a significant excess of Boc₂O and a catalyst like DMAP can sometimes lead to the formation of a di-Boc protected species on the primary amine.[2]- Use a stoichiometric amount or only a slight excess of Boc₂O. - Avoid the use of highly effective acylation catalysts if di-protection is observed.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are several established synthetic pathways. The choice of route often depends on the available starting materials, scalability, and desired stereochemistry. Key approaches include:

  • From 3-isobutylglutaric anhydride: This involves the ring-opening of the anhydride with an amine, followed by a Hofmann rearrangement and subsequent Boc protection.[3]

  • Via reductive amination: Reductive amination of a suitable keto-acid precursor is a direct method to introduce the amino group, which is then protected.

  • From 2-benzyl-4-methylpentanenitrile: This route involves the reduction of the nitrile to the amine, followed by Boc protection, and then oxidation of the phenyl group to a carboxylic acid. One reported synthesis achieved a 76% yield for the oxidation step.

  • Resolution of a racemic intermediate: Often, a racemic intermediate such as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid is synthesized and then resolved using a chiral amine to isolate the desired enantiomer before proceeding with further steps.[1][4]

Q2: What are the critical parameters for an efficient Boc-protection step?

The protection of the amino group is a crucial step. Key parameters to control include:

  • Choice of Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent.

  • Solvent: A mixed aqueous-organic solvent system (e.g., dioxane/water, THF/water) is often used to dissolve the starting amino acid.[]

  • Base: An inorganic base like sodium hydroxide, sodium bicarbonate, or potassium carbonate is typically used to maintain a basic pH and facilitate the reaction.[][6]

  • Temperature: The reaction is usually carried out at a low temperature (0-10 °C) initially and then allowed to warm to room temperature to control the exothermic reaction and minimize side products.

  • pH Control: Maintaining the pH in the alkaline range is essential for the reaction to proceed efficiently.

Q3: How can the overall yield of the synthesis be improved?

Improving the overall yield requires optimization of each step in the synthetic sequence. Consider the following:

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reactions.

  • Reaction Monitoring: Use analytical techniques like TLC or HPLC to monitor the progress of each reaction and ensure it goes to completion.

  • Purification Techniques: Optimize purification methods at each stage to maximize the recovery of the intermediate. This may involve choosing the best solvent for crystallization or the right conditions for chromatography.

  • Process Optimization: For multi-step syntheses, consider telescoping steps (i.e., proceeding to the next step without isolating the intermediate) where possible to minimize handling losses.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and related intermediates.

Reaction Step Starting Material Product Reported Yield Reference
N-Boc Amine Formation2-benzyl-4-methylpentanenitrileN-Boc protected amine85%
Oxidation to Carboxylic AcidN-Boc protected amineThis compound76%
Resolution of Cyanoester(RS)-ethyl-3-cyano-5-methylhexanoate(S)-ethyl-3-cyano-5-methylhexanoate85% (>99% ee)
Resolution of Cyano Acid(RS)-3-cyano-5-methyl-hexanoic acid(S)-3-cyano-5-methyl-hexanoic acid85% (>99% ee)

Experimental Protocols

Protocol 1: Boc-Protection of 3-amino-5-methylhexanoic acid

This protocol describes a general procedure for the tert-butoxycarbonylation of 3-amino-5-methylhexanoic acid.

  • Dissolution: Dissolve 3-amino-5-methylhexanoic acid in a mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0-5 °C in an ice bath and add a solution of sodium hydroxide or potassium carbonate to adjust the pH to 9-10.[6]

  • Addition of Boc₂O: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane to the reaction mixture while maintaining the temperature at 0-5 °C.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extraction: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., HCl or KHSO₄).

  • Isolation: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product 3-amino-5-methylhexanoic_acid 3-amino-5-methylhexanoic acid Boc_Protection Boc-Protection Reaction 3-amino-5-methylhexanoic_acid->Boc_Protection Boc2O Boc₂O Boc2O->Boc_Protection Workup Aqueous Workup Boc_Protection->Workup Extraction Extraction Workup->Extraction Purification Crystallization / Chromatography Extraction->Purification Final_Product 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid Purification->Final_Product

Caption: General experimental workflow for the synthesis.

troubleshooting_low_yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is complete Check_Completion->Complete Yes Solution_Incomplete Increase reaction time/temp Add more Boc₂O Incomplete->Solution_Incomplete Check_Solubility Was the starting material fully dissolved? Complete->Check_Solubility Insoluble Poor Solubility Check_Solubility->Insoluble No Soluble Good Solubility Check_Solubility->Soluble Yes Solution_Insoluble Use mixed solvents (e.g., dioxane/water) Use base to form salt Insoluble->Solution_Insoluble Check_Workup Review workup and purification losses Soluble->Check_Workup Solution_Workup Optimize pH for extraction Choose appropriate purification method Check_Workup->Solution_Workup

Caption: Troubleshooting decision tree for low yield.

relationship_diagram cluster_precursors Precursors cluster_intermediate Key Intermediate cluster_product Final Product cluster_impurities Potential Impurities Isobutyl_Anhydride 3-isobutylglutaric anhydride Amino_Acid 3-amino-5-methylhexanoic acid Isobutyl_Anhydride->Amino_Acid Multiple Steps Glutaric_Acid 3-isobutylglutaric acid Isobutyl_Anhydride->Glutaric_Acid Hydrolysis Cyano_Ester 3-cyano-5-methyl-hexanoate Cyano_Ester->Amino_Acid Reduction Boc_Product 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid Amino_Acid->Boc_Product Boc-Protection Lactam 4-isobutylpyrrolidin-2-one Amino_Acid->Lactam Cyclization

References

Technical Support Center: Purification of Crude 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not moving from the baseline of the silica gel column. What should I do?

This is a common issue for polar compounds containing a free carboxylic acid. The acidity of the silica gel can lead to strong adsorption. Here are several troubleshooting steps:

  • Increase Solvent Polarity: Your eluent is likely not polar enough. Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar compounds, a methanol/dichloromethane system can be effective.[1]

  • Add an Acidic Modifier: To reduce the strong interaction between the carboxylic acid group of your compound and the silica gel, add a small amount of a volatile acid to your eluent system. Acetic acid or formic acid at a concentration of 0.1-2.0% can help to protonate the silica surface and improve the elution of your acidic compound.[2]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or acidic) can be a good alternative to silica gel for the purification of acidic compounds.[3] Reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile), is another powerful option for purifying polar compounds.

Q2: I am observing significant streaking or tailing of my product spot on the TLC plate and the column fractions are broad.

Streaking or tailing is often a sign of overloading the column or interactions between the compound and the stationary phase.

  • Reduce the Amount of Sample Loaded: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.[4]

  • Use an Eluent Additive: For acidic compounds like yours, tailing can be caused by strong interactions with the silica. Adding a small amount of acetic or formic acid to the eluent can improve peak shape.[2]

  • Ensure Homogeneous Column Packing: An improperly packed column with channels or cracks will lead to uneven flow and band broadening. Ensure your silica gel is uniformly packed as a slurry to avoid these issues.

Q3: The crude this compound is not dissolving well in the initial, less polar eluent for loading onto the column. What is the best way to load my sample?

Poor solubility of the crude mixture in the mobile phase is a common challenge. Here are two effective methods for loading your sample:

  • Wet-Loading in a More Polar Solvent: Dissolve your crude product in a minimal amount of a slightly more polar solvent than your starting eluent (e.g., dichloromethane or ethyl acetate).[5] Carefully apply this solution to the top of the column and allow it to adsorb onto the silica before starting the elution. Be cautious, as using too much of a strong solvent can compromise the separation at the beginning of the chromatography.

  • Dry-Loading: This is often the best method for samples with poor solubility.[5]

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder of your crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed column.

Q4: I am seeing multiple spots on the TLC of my purified fractions, even after column chromatography. What could be the issue?

If your purification is not effective, consider the following:

  • Optimize the Solvent System: A good separation by column chromatography is usually predicted by a clear separation of spots on a TLC plate, with the desired compound having an Rf value of around 0.3.[6] If your TLC separation is poor, your column separation will also be ineffective. Experiment with different solvent systems to maximize the difference in Rf values (ΔRf) between your product and the impurities.

  • Compound Degradation on Silica: Some compounds can decompose on acidic silica gel.[3] To test for this, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots, your compound is likely degrading. In this case, you can either switch to a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine.

  • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a single solvent system (isocratic elution) may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be more effective.

Experimental Protocols

Below is a general protocol for the purification of crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Acetic Acid (optional)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.3 and provides good separation from impurities. A good starting point for Boc-protected amino acids is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[1]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the packed silica gel to protect the surface.

  • Sample Loading:

    • Choose either the wet-loading or dry-loading method as described in the FAQs, depending on the solubility of your crude product.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

    • Collect fractions in test tubes. The size of the fractions will depend on the size of the column and the separation.

    • Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables provide typical parameters for the purification of Boc-protected amino acids. Note that the optimal conditions for your specific compound may vary and should be determined experimentally.

Table 1: Typical Solvent Systems for Column Chromatography of Boc-Protected Amino Acids

Compound PolarityRecommended Solvent SystemModifier (if needed)
Low to MediumHexane / Ethyl Acetate (gradient from low to high EA)0.1 - 1% Acetic Acid
Medium to HighDichloromethane / Methanol (gradient from low to high MeOH)0.1 - 1% Acetic Acid
HighEthyl Acetate / Methanol / Acetic Acid (e.g., 95:5:0.1)-

Table 2: General Guidelines for Column Parameters

ParameterGuideline
Silica Gel Mesh Size 230-400 mesh for flash chromatography
Crude to Silica Ratio (w/w) 1:10 to 1:100 (start with ~1:30 for moderately difficult separations)
Column Diameter Dependent on the amount of crude material (e.g., 2-4 cm for 1-5 g)
Silica Bed Height 15-20 cm
Target Rf on TLC ~0.3 for the desired compound

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_elution Compound not eluting? problem->no_elution Yes poor_separation Poor separation / Streaking? problem->poor_separation Yes solubility_issue Crude insoluble in eluent? problem->solubility_issue Yes end_point Successful Purification problem->end_point No increase_polarity Increase eluent polarity no_elution->increase_polarity Yes add_acid Add 0.1-1% Acetic Acid to eluent no_elution->add_acid Still no elution optimize_solvent Re-optimize solvent system via TLC (aim for Rf ~0.3) poor_separation->optimize_solvent Yes reduce_load Reduce sample load poor_separation->reduce_load Still poor separation dry_load Use dry-loading technique solubility_issue->dry_load Yes increase_polarity->problem add_acid->problem change_stationary_phase Switch to Alumina or Reversed-Phase add_acid->change_stationary_phase Still no elution change_stationary_phase->start optimize_solvent->problem reduce_load->problem check_packing Check column packing for channels reduce_load->check_packing Still poor separation check_packing->start dry_load->start

Troubleshooting workflow for column chromatography purification.
Signaling Pathway of Purification Issues and Solutions

The diagram below illustrates the relationship between common problems encountered and their potential solutions.

PurificationIssues cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions No Elution Compound Stuck on Column Poor Separation Overlapping Fractions / Tailing Low Yield Product Loss Insolubility Crude Sample Insoluble Strong Adsorption Strong Adsorption Wrong Solvent System Wrong Solvent System Optimize Solvents (TLC) Optimize Solvents (TLC) Wrong Solvent System->Optimize Solvents (TLC) Column Overload Column Overload Reduce Sample Amount Reduce Sample Amount Column Overload->Reduce Sample Amount Decomposition Decomposition Change Stationary Phase Change Stationary Phase Decomposition->Change Stationary Phase Poor Packing Poor Packing Repack Column Repack Column Poor Packing->Repack Column Inappropriate Loading Inappropriate Loading Use Dry Loading Use Dry Loading Inappropriate Loading->Use Dry Loading Increase Eluent Polarity Increase Eluent Polarity Add Acid Modifier Add Acid Modifier Overlapping Fractions / Tailing Overlapping Fractions / Tailing Overlapping Fractions / Tailing->Wrong Solvent System Overlapping Fractions / Tailing->Column Overload Overlapping Fractions / Tailing->Poor Packing Product Loss Product Loss Product Loss->Strong Adsorption Product Loss->Decomposition Crude Sample Insoluble Crude Sample Insoluble Crude Sample Insoluble->Inappropriate Loading

Relationship between issues, causes, and solutions.

References

Common side reactions in the synthesis of Boc-3-amino-5-methylhexanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-3-amino-5-methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc protection of 3-amino-5-methylhexanoic acid?

A1: The most common side reactions during the synthesis of Boc-3-amino-5-methylhexanoic acid primarily involve the Boc-protection step using di-tert-butyl dicarbonate (Boc anhydride). These can include:

  • Di-Boc Formation: The primary amino group can react with two molecules of Boc anhydride, leading to the formation of a di-tert-butoxycarbonyl derivative. This is more likely to occur if an excess of Boc anhydride and a strong base are used.

  • Formation of Pyrocarbonate-Related Impurities: In the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), Boc anhydride can react to form various intermediates that may lead to side products.

  • Urea Formation: For sterically hindered amines, there is a possibility of forming urea derivatives through the reaction with isocyanate intermediates that can arise from the decomposition of Boc anhydride.

  • Unreacted Starting Material: Incomplete reaction can leave unreacted 3-amino-5-methylhexanoic acid in the final product.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: The formation of side products, as mentioned in Q1, will consume the starting material and reduce the yield of the desired product.

  • Product Loss During Workup: The extraction and purification steps can lead to product loss. Ensure proper pH adjustment during aqueous workup to minimize the solubility of the product in the aqueous phase.

  • Purity of Reagents: The purity of 3-amino-5-methylhexanoic acid, Boc anhydride, and the solvent can significantly impact the reaction outcome.

Q3: I am observing an unexpected peak in my NMR spectrum. What could it be?

A3: An unexpected peak in the NMR spectrum could be one of several impurities. A common impurity is residual tert-butanol, a byproduct of the Boc protection reaction, which typically appears as a singlet around 1.3 ppm in the 1H NMR spectrum. Another possibility is the presence of di-tert-butyl carbonate. If you suspect di-Boc formation, you would expect to see a different chemical shift and integration for the Boc protons compared to the mono-protected product.

Troubleshooting Guides

Issue 1: Presence of Di-Boc Impurity
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry shows a peak corresponding to the di-Boc protected product. NMR shows an altered integration for the Boc protons.Excess Boc anhydride and/or strong base.1. Reduce the equivalents of Boc anhydride: Use closer to a stoichiometric amount (e.g., 1.05-1.1 equivalents).2. Use a milder base: Instead of a strong base, consider using sodium bicarbonate or triethylamine.3. Control reaction temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Issue 2: Incomplete Reaction
Symptom Possible Cause Troubleshooting Steps
TLC or LC-MS analysis shows a significant amount of unreacted 3-amino-5-methylhexanoic acid.Insufficient reaction time or temperature. Poor solubility of the starting material.1. Increase reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.2. Increase reaction temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.3. Choose an appropriate solvent system: A mixture of a polar organic solvent (like dioxane, THF, or acetonitrile) and water is often effective to dissolve the amino acid salt.

Experimental Protocols

Key Experiment: Boc Protection of 3-amino-5-methylhexanoic acid

This protocol describes a general method for the N-Boc protection of 3-amino-5-methylhexanoic acid.

Materials:

  • 3-amino-5-methylhexanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-5-methylhexanoic acid (1 equivalent) in a mixture of dioxane and water (e.g., a 1:1 ratio).

  • Add sodium bicarbonate (2-3 equivalents) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other nonpolar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-3-amino-5-methylhexanoic acid.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

Synthesis_Pathway Synthesis of Boc-3-amino-5-methylhexanoic acid cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3-amino-5-methylhexanoic_acid 3-amino-5-methylhexanoic acid Solvent_Base Solvent (e.g., Dioxane/Water) Base (e.g., NaHCO3) 3-amino-5-methylhexanoic_acid->Solvent_Base Dissolve Boc_anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_anhydride->Solvent_Base Add Boc_product Boc-3-amino-5-methylhexanoic acid Solvent_Base->Boc_product Reaction

Caption: Synthetic pathway for Boc-3-amino-5-methylhexanoic acid.

Side_Reactions Common Side Reactions in Boc Protection Start 3-amino-5-methylhexanoic acid + Boc Anhydride Desired_Product Boc-3-amino-5-methylhexanoic acid Start->Desired_Product Desired Reaction Di_Boc Di-Boc Protected Product Start->Di_Boc Excess Boc Anhydride Urea Urea Derivative Start->Urea Steric Hindrance/ High Temperature

Caption: Potential side reactions during Boc protection.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction 2. Monitor Reaction (TLC/LC-MS) Check_Purity->Monitor_Reaction Incomplete Incomplete Reaction? Monitor_Reaction->Incomplete Optimize_Conditions Optimize Time/ Temperature Incomplete->Optimize_Conditions Yes Analyze_Side_Products 3. Analyze for Side Products Incomplete->Analyze_Side_Products No Optimize_Conditions->Monitor_Reaction Side_Products_Present Side Products Detected? Analyze_Side_Products->Side_Products_Present Modify_Stoichiometry Adjust Stoichiometry/ Base Side_Products_Present->Modify_Stoichiometry Yes Review_Workup 4. Review Workup Procedure Side_Products_Present->Review_Workup No Modify_Stoichiometry->Monitor_Reaction End Improved Yield Review_Workup->End

Caption: A workflow for troubleshooting low product yield.

Troubleshooting incomplete Boc deprotection of 3-amino-5-methylhexanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering incomplete N-Boc deprotection of 3-amino-5-methylhexanoic acid and its derivatives. The steric hindrance associated with this substrate often requires optimization of standard deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection with substrates like 3-amino-5-methylhexanoic acid derivatives?

Incomplete deprotection of sterically hindered amines is a common challenge. Key factors include:

  • Steric Hindrance: The isobutyl group in 3-amino-5-methylhexanoic acid can hinder the approach of the acidic reagent to the Boc-protected amine, slowing the cleavage reaction.[1]

  • Insufficient Acid Strength or Concentration: Standard conditions may be too mild. The rate of Boc cleavage can have a second-order dependence on acid concentration, meaning a small decrease in strength significantly impacts the reaction rate.[2] For some substrates, stronger acidic conditions or longer reaction times are necessary for complete deprotection.[1]

  • Inadequate Reaction Time: While many deprotections are complete within 30 minutes to 2 hours, sterically hindered amino acids may require significantly extended reaction times.[1][3]

  • Reagent Quality: The purity of reagents is critical. Trifluoroacetic acid (TFA) is hygroscopic; absorbed water can reduce its effective acidity.[1]

Q2: How can I effectively monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material. Spot the reaction mixture alongside the starting material as a reference.[3][4] The reaction is complete when the starting material spot disappears. The new product spot can be visualized with a ninhydrin stain, which reacts with the newly freed primary amine.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group (a singlet around 1.4 ppm).[1]

Q3: What are the major side reactions during acidic Boc deprotection, and how can they be minimized?

The primary side reaction is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu⁺) generated during Boc cleavage.[6][7][8] While 3-amino-5-methylhexanoic acid itself lacks highly nucleophilic side chains like tryptophan or methionine, other functional groups in the derivative might be susceptible.[2][6]

  • Prevention: To prevent unwanted alkylation, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the reactive tert-butyl cations.[6][9] Common scavengers include triisopropylsilane (TIS), water, thioanisole, or phenol.[9][10]

Q4: My derivative contains other acid-sensitive functional groups. Are there milder alternatives to strong acids like TFA or HCl?

Yes, if your molecule is sensitive to strong acids, several alternative methods can be employed for Boc deprotection:[11]

  • Thermal Deprotection: Heating the Boc-protected amine in certain solvents can effect cleavage. Conditions range from refluxing in water (100 °C) to higher temperatures (up to 240 °C) in solvents like methanol or trifluoroethanol, sometimes in a continuous flow setup.[11][12][13]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) in an organic solvent can selectively cleave Boc groups, sometimes leaving other acid-labile groups intact.[14][15]

  • Trimethylsilyl Iodide (TMSI): This reagent can deprotect Boc groups under neutral conditions, which is useful for highly acid-sensitive substrates.[16][17]

Troubleshooting Guide

Problem: TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Possible Cause Recommended Solution
Insufficient Reaction Time Extend the reaction time, monitoring every 30-60 minutes by TLC until the starting material is consumed. For hindered substrates, this may take several hours.[3]
Low Reagent Concentration/Strength Increase the concentration of the acid. For TFA, a common range is 20-50% in dichloromethane (DCM).[3][4] For HCl, 4M in dioxane is standard.[6] Ensure reagents are fresh and anhydrous.
Low Reaction Temperature Most deprotections are run at room temperature.[6][16] If the reaction is sluggish, gentle warming might be considered, but must be done cautiously to avoid side reactions. Some protocols start at 0 °C and allow the reaction to warm to room temperature.[4]
Steric Hindrance This is inherent to the substrate. If extending time and increasing acid concentration are ineffective, consider switching to a stronger acid system (e.g., neat TFA if tolerated) or an alternative deprotection method (see Q4 above).

Quantitative Data Summary

The choice of deprotection protocol depends on the substrate's stability and the required reaction efficiency.

Table 1: Common Acidic Boc Deprotection Conditions

Reagent Concentration Solvent Temperature Typical Time Reference
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0 °C to Room Temp. 30 min - 2 h [3][4]
Hydrochloric Acid (HCl) 4 M 1,4-Dioxane Room Temp. 30 min [6]

| Neat TFA | 100% | None | Room Temp. | 5 min - 1 h |[18] |

Table 2: Alternative (Milder) Boc Deprotection Methods

Method/Reagent Conditions Time Yield (%) Reference
Thermal (Flow) Methanol or TFE, 240 °C 30 min 88-93% [11][12]
Thermal (Boiling Water) Water, 100 °C 10 min - 2 h Quantitative [11][13]

| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% |[11] |

Experimental Protocols & Visualized Workflows

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the Boc-protected 3-amino-5-methylhexanoic acid derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.[4]

  • Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 DCM/TFA solution (50% TFA).[3][4]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/Methanol mobile phase and ninhydrin stain) every 30-60 minutes until the starting material is no longer visible.[3][4]

  • Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene.[4] Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.[19]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.[4]

G start Dissolve Substrate in DCM cool Cool to 0 °C in Ice Bath start->cool add_tfa Slowly Add TFA Solution cool->add_tfa stir Stir (0 °C to RT) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor monitor:e->stir:e Incomplete workup Aqueous Work-up (NaHCO₃, Brine) monitor->workup Reaction Complete concentrate Concentrate in vacuo workup->concentrate end Purify/Characterize Product concentrate->end

Caption: Standard experimental workflow for Boc deprotection using TFA.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Add a solution of 4 M HCl in dioxane (typically 5-10 equivalents).[6]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.[6]

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Isolation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine. Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.[6]

Protocol 3: TLC Monitoring
  • Plate Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting material as a reference.

  • Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 Dichloromethane/Methanol). Allow the solvent front to travel up the plate.[3]

  • Drying: Remove the plate and dry it thoroughly, using a heat gun if necessary to remove all traces of acid.[3]

  • Visualization: Dip the plate in a ninhydrin staining solution and gently heat it with a heat gun. The appearance of a new, lower Rf spot that turns blue or purple indicates the presence of the free amine. The reaction is complete when the starting material spot is no longer visible.[3]

Logical & Mechanistic Diagrams

G cluster_causes Primary Checks cluster_solutions Solutions start Incomplete Deprotection (via TLC/LC-MS) cause1 Insufficient Reaction Time? start->cause1 cause2 Insufficient Acid Concentration? start->cause2 cause3 Poor Reagent Quality? start->cause3 sol1 Extend Reaction Time (Monitor hourly) cause1->sol1 Yes sol2 Increase Acid Conc. (e.g., 25% -> 50% TFA) cause2->sol2 Yes sol3 Use Fresh/Anhydrous Reagents cause3->sol3 Yes alt_method Still Incomplete? Consider Alternative Method (e.g., Thermal, Lewis Acid) sol1->alt_method sol2->alt_method sol3->alt_method

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

Caption: Acid-catalyzed mechanism for Boc group removal.

References

Technical Support Center: Optimizing SPPS of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Solid-Phase Peptide Synthesis (SPPS) of peptides containing the sterically hindered β-amino acid, 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues related to the incorporation of this compound in SPPS.

Issue: Low Coupling Efficiency

Low or incomplete coupling of this compound is the most common challenge, primarily due to the steric hindrance of the β-substituted side chain.

Initial Diagnosis:

  • Qualitative Monitoring: Perform a Kaiser test (ninhydrin test) after the coupling step. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, confirming incomplete coupling.[1]

  • Quantitative Analysis: If the Kaiser test is inconclusive or for more precise measurement, cleave a small amount of the peptide-resin and analyze the product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] This will reveal the ratio of the desired peptide to deletion sequences (peptide lacking the hindered amino acid).

Corrective Actions:

  • Optimize Coupling Reagent: For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC or DIC alone.[1] Consider switching to more potent reagents such as HATU, HCTU, or COMU.

  • Double Coupling: If the initial coupling is incomplete, perform a second coupling step with a fresh solution of the activated amino acid.[3]

  • Extended Reaction Time: Increase the coupling reaction time to 2-4 hours or even overnight to allow the sterically hindered reaction to proceed to completion.[2]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.

  • Elevated Temperature: Performing the synthesis at a higher temperature can help disrupt potential peptide aggregation and improve coupling efficiency.

  • Solvent Choice: For sequences prone to aggregation, consider using solvents with better-solvating properties like N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple in SPPS?

A1: this compound is a β-amino acid with a bulky isobutyl group at the β-position. This steric hindrance around the amine group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation and often leading to incomplete reactions.

Q2: Which coupling reagents are most effective for incorporating this hindered β-amino acid?

A2: For sterically hindered amino acids, high-efficiency coupling reagents are crucial. Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, and COMU, are considered among the most effective.[3][4][5] They have been shown to significantly improve coupling yields for difficult sequences, including those with N-methylated and other sterically demanding residues.[3]

Q3: How can I monitor the coupling efficiency of this compound during synthesis?

A3: The most common method is the qualitative Kaiser (ninhydrin) test, which detects free primary amines.[1] A negative result (yellow beads) suggests complete coupling. For a more accurate assessment, a small sample of the resin can be cleaved, and the resulting peptide mixture analyzed by RP-HPLC and Mass Spectrometry to quantify the amount of the desired product versus any deletion sequences.[2]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the repetition of the coupling step with fresh reagents immediately after the first coupling. It is a common strategy to drive difficult coupling reactions, like those involving sterically hindered amino acids, to completion.[3] It is recommended if a Kaiser test after the first coupling indicates the presence of unreacted amines.

Q5: Can peptide aggregation affect the coupling of this amino acid?

A5: Yes, peptide aggregation on the solid support can further hinder the coupling reaction by making the N-terminus of the growing peptide chain inaccessible. To mitigate this, you can use chaotropic salts, high-boiling point solvents like NMP, or incorporate pseudoproline dipeptides in your sequence to disrupt secondary structure formation.

Data Presentation

Coupling ReagentReagent TypeRelative ReactivityCoupling SpeedRacemization RiskNotes
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[3]
HCTU Aminium/Uronium SaltHighVery FastLowMore reactive than HBTU; a cost-effective alternative to HATU for fast synthesis.[4]
COMU Aminium/Uronium SaltHighVery FastLowReactivity is comparable to HATU; has a favorable safety profile with non-explosive byproducts.[5][6]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.
DIC/HOBt Carbodiimide/AdditiveMediumModerateModerateA standard, cost-effective option, but may be less efficient for severely hindered couplings.
DIC/Oxyma Carbodiimide/AdditiveMedium-HighModerate-FastLowOxyma is a safer and often more effective alternative to HOBt.

Experimental Protocols

Protocol 1: Qualitative Monitoring of Coupling Efficiency (Kaiser Test)

This protocol is used to qualitatively assess the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Transfer a small sample of resin beads (approximately 5-10 mg) to a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test reagents to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue beads and/or solution: Incomplete coupling, free amines are present.

  • Yellow or colorless beads and solution: Complete coupling, no free primary amines detected.

Protocol 2: Test Cleavage from Resin for HPLC/MS Analysis

This protocol is for cleaving a small amount of peptide from the resin for analytical purposes.

Materials:

  • Peptide-resin (10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Microcentrifuge tube

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add the cleavage cocktail (approximately 200 µL) to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Filter the resin using a small cotton plug in a pipette tip and collect the filtrate in a new microcentrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC and MS analysis.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Coupling Efficiency start Start: Low Coupling Efficiency Suspected kaiser_test Perform Kaiser Test start->kaiser_test kaiser_positive Positive (Blue Beads) Incomplete Coupling kaiser_test->kaiser_positive Result kaiser_negative Negative (Yellow Beads) Coupling Appears Complete kaiser_test->kaiser_negative Result double_couple Option 1: Double Couple kaiser_positive->double_couple extend_time Option 2: Extend Coupling Time kaiser_positive->extend_time stronger_reagent Option 3: Use Stronger Reagent (e.g., HATU, HCTU, COMU) kaiser_positive->stronger_reagent proceed Proceed to Next Synthesis Step kaiser_negative->proceed test_cleavage Optional: Perform Test Cleavage and HPLC/MS Analysis for Confirmation kaiser_negative->test_cleavage re_evaluate Re-evaluate with Kaiser Test double_couple->re_evaluate extend_time->re_evaluate stronger_reagent->re_evaluate re_evaluate->kaiser_positive Still Positive re_evaluate->kaiser_negative Now Negative

Caption: Troubleshooting workflow for low coupling efficiency.

logical_relationship Factors Influencing Coupling Efficiency coupling_efficiency Coupling Efficiency steric_hindrance Steric Hindrance of Amino Acid coupling_efficiency->steric_hindrance is decreased by coupling_reagent Coupling Reagent Activity coupling_efficiency->coupling_reagent is increased by reaction_conditions Reaction Conditions coupling_efficiency->reaction_conditions is influenced by peptide_aggregation Peptide Aggregation coupling_efficiency->peptide_aggregation is decreased by solvents Solvent Properties reaction_conditions->solvents time_temp Time & Temperature reaction_conditions->time_temp

Caption: Factors influencing coupling efficiency in SPPS.

References

Strategies to prevent racemization during the synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid?

A1: Racemization is the conversion of a chirally pure substance into a mixture of equal parts of both enantiomers (a racemate). In the synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid, the (S)-enantiomer is the desired biologically active form. The presence of the (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and complications in downstream applications, making it a critical impurity to control.[1][2]

Q2: What is the primary mechanism leading to racemization during the synthesis of Boc-protected amino acids?

A2: The most common pathway for racemization, especially in the context of peptide coupling or activation of the carboxylic acid, is through the formation of a 5(4H)-oxazolone intermediate.[2] Activation of the carboxyl group of the Boc-amino acid can lead to cyclization, forming the oxazolone. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction of this achiral intermediate can produce both the desired (S) and undesired (R) enantiomers.[1][2]

Q3: How does the Boc protecting group influence the susceptibility to racemization?

A3: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Generally, urethane protecting groups are known to suppress racemization compared to other acyl groups. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, which makes the α-proton less acidic and the formation of the problematic oxazolone intermediate less favorable. However, under harsh conditions, such as high temperatures or the presence of strong bases, racemization can still occur.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid that can lead to racemization.

Issue 1: Loss of Enantiomeric Purity During Boc Protection of (S)-3-amino-5-methylhexanoic acid

Possible Cause: The reaction conditions for introducing the Boc group are too harsh, leading to epimerization at the chiral center.

Solutions:

  • Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases are generally preferred. While triethylamine (TEA) is commonly used, it can sometimes promote racemization. Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to minimize proton abstraction from the chiral center.[3]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of racemization. Avoid heating the reaction mixture unless necessary for solubility, and if so, use the lowest effective temperature.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Reagent Addition: Add the Boc anhydride (Boc₂O) solution dropwise to the solution of the amino acid to maintain a low instantaneous concentration, which can help reduce side reactions.[1]

Experimental Protocol: Racemization-Resistant Boc Protection

A recommended protocol for the Boc protection of (S)-3-amino-5-methylhexanoic acid is as follows:

  • Dissolve (S)-3-amino-5-methylhexanoic acid in a suitable solvent system, such as a mixture of dioxane and water or THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as sodium bicarbonate or a mild organic base like N-methylmorpholine (2.5 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same organic solvent.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, perform an acidic workup to remove excess reagents and isolate the N-Boc protected product.

  • Assess the enantiomeric purity using chiral HPLC.

Issue 2: Racemization During Carboxyl Group Activation for Subsequent Coupling Reactions

Possible Cause: The coupling reagent and additives used to activate the carboxylic acid of (3S)-3-(Boc-amino)-5-methylhexanoic acid are promoting oxazolone formation.

Solutions:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, are generally effective. However, for racemization-prone couplings, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of racemization-suppressing additives are often preferred.

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial when using carbodiimides. These additives react with the activated intermediate to form a more stable active ester, which is less prone to racemization.[3] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[3]

  • Base Selection: If a base is required for the coupling reaction, use a weak or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[3]

Coupling Reagent/Additive CombinationBaseTemperatureExpected Racemization
DCC/HOBtNMM0 °C to RTLow
DIC/OxymaPure2,4,6-Collidine0 °C to RTVery Low
HATUDIPEARTModerate
PyBOPDIPEARTModerate

This table provides a general comparison. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (3S)-3-(Boc-amino)-5-methylhexanoic acid

To determine the enantiomeric purity of the synthesized product, a reliable analytical method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique.

  • Column: A chiral stationary phase (CSP) column is required. Columns such as those based on polysaccharide derivatives (e.g., Chiralpak series) or macrocyclic glycopeptides (e.g., Chirobiotic T) have shown good results for the separation of Boc-protected amino acids.[4]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. For reversed-phase, a mixture of water or buffer and an organic modifier like acetonitrile or methanol is used. The exact composition should be optimized for the specific column and analyte.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is commonly employed.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Example HPLC Conditions:

ParameterCondition
Column Chiralpak IA or equivalent
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm

Note: These are starting conditions and may require optimization.

Visualizing the Workflow

Workflow for Racemization-Free Synthesis and Analysis

Racemization_Free_Synthesis cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start (S)-3-amino-5-methylhexanoic acid boc_protection Boc Protection - Low Temperature (0 °C) - Mild Base (e.g., NaHCO₃) - Slow Boc₂O Addition start->boc_protection workup Acidic Workup boc_protection->workup product (3S)-3-(Boc-amino)-5-methylhexanoic acid workup->product chiral_hplc Chiral HPLC Analysis product->chiral_hplc purity_check Determine Enantiomeric Excess (ee%) chiral_hplc->purity_check racemization_detected Racemization Detected (ee% < 99%) purity_check->racemization_detected No optimize Optimize Conditions: - Base Selection - Temperature - Reaction Time racemization_detected->optimize optimize->boc_protection Re-run Synthesis

Caption: A workflow for the synthesis and analysis of (3S)-3-(Boc-amino)-5-methylhexanoic acid with a focus on preventing racemization.

References

Technical Support Center: Large-Scale Synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a key intermediate in the production of various active pharmaceutical ingredients, including Pregabalin.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a large scale?

A1: On an industrial scale, several synthetic strategies are employed. The choice of route often depends on factors like cost-effectiveness, reagent availability, and environmental considerations. The main approaches include:

  • Oxidation of a Phenyl Precursor: This method involves the ruthenium chloride-catalyzed oxidation of a protected N-Boc benzyl precursor to form the desired carboxylic acid.

  • From 3-Isobutyl Glutaric Acid: A direct approach where 3-isobutyl glutaric acid is reacted with Di-tert-butyl dicarbonate (Boc₂O) and an ammonium salt.[1]

  • Via Cyano Intermediates: Synthesizing and then reducing a cyano-intermediate, such as (S)-3-cyano-5-methyl hexanoic acid, is a common pathway, often involving enzymatic or diastereomeric resolution to achieve the desired stereochemistry.[2]

Q2: How can I improve the yield of the reaction?

A2: Low yield is a common challenge. To improve it, consider the following:

  • Optimize Reaction Conditions: Ensure precise control over temperature and reaction time as specified in the protocol. For instance, certain steps require cooling to 0-10°C to minimize side reactions.

  • Reagent Quality and Stoichiometry: Use high-purity reagents and precisely control the molar equivalents. For example, in the synthesis from 3-isobutyl glutaric acid, the molar equivalents of Boc₂O and the ammonium salt are critical.[1]

  • Intermediate Purification: Purifying intermediates can significantly enhance the yield and purity of the final product. Techniques like fractional distillation or column chromatography of precursor molecules have been shown to be effective.[3]

Q3: What is the best way to purify the final product?

A3: Purification strategies depend on the impurities present. Common methods include:

  • Extraction: Liquid-liquid extraction is frequently used to separate the product from reaction mixtures.

  • Filtration: Using filter aids like celite can effectively remove solid catalysts or by-products.

  • Recrystallization: Recrystallizing the crude product from a suitable solvent system, such as an isopropanol/water mixture, is a highly effective method for achieving high purity.[4]

  • Column Chromatography: While less common for very large-scale production due to cost, it can be used for high-purity requirements.[3]

Q4: How do I minimize the formation of by-products?

A4: By-product formation is often linked to reaction conditions and the choice of reagents.

  • Avoid Harsh Reagents: Whenever possible, select synthetic routes that avoid highly toxic or reactive reagents like cyanides, which can lead to problematic impurities and safety concerns on a large scale.[2]

  • Temperature Control: Maintaining the recommended reaction temperature is crucial. Excursions can lead to decomposition or the formation of side products.

  • Inert Atmosphere: For sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Oxidation Step 1. Incomplete reaction. 2. Catalyst deactivation. 3. Sub-optimal solvent ratio.1. Extend reaction time (e.g., ensure overnight stirring). 2. Use fresh ruthenium (III) chloride and sodium periodate. 3. Strictly adhere to the specified CH₃CN:CCl₄:H₂O solvent system.
Product Fails Purity Assay 1. Incomplete removal of starting materials. 2. Presence of side-reaction products. 3. Residual solvent.1. Improve washing and extraction steps post-reaction. 2. Perform recrystallization; consider a different solvent system if initial attempts fail.[4] 3. Ensure the product is thoroughly dried under reduced pressure.
Inconsistent Stereochemistry 1. Racemization during a reaction step. 2. Inefficient resolution of enantiomers.1. For racemization of cyano intermediates, specific conditions using sodium ethoxide can be employed for controlled racemization before resolution. 2. Optimize the resolution process, ensuring the correct stoichiometry of the resolving agent (e.g., cinchonidine) and precise temperature control during crystallization.
Difficulty Isolating Product 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. Adjust the pH of the aqueous layer to minimize the solubility of the carboxylic acid. 2. Add brine to the extraction to help break the emulsion. Filter the entire mixture through celite if necessary.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of a Phenyl Precursor

This protocol is adapted from a reported synthesis of (±)-pregabalin intermediates.

Step 1: Synthesis of tert-butyl-2-benzyl-4-methyl-pentylcarbamate

  • This precursor is synthesized by the reaction of 2-benzyl-4-methylpentanenitrile with di-tert-butyl dicarbonate and a reducing agent like NiCl₂·6H₂O-NaBH₄ in methanol at 0°C to 10°C.

Step 2: Oxidation to this compound

  • Dissolve tert-butyl-2-benzyl-4-methyl-pentylcarbamate (1.2 mmol) in a 1.5:1.5:2 mixture of CH₃CN:CCl₄:H₂O (12 mL).

  • Add sodium periodate (18.0 mmol) to the solution.

  • Add ruthenium (III) chloride (0.026 mmol) as a catalyst.

  • Stir the mixture overnight at room temperature.

  • Dilute the reaction mixture with CH₂Cl₂ (5 mL) and filter through a celite pad.

  • Rinse the pad several times with CH₂Cl₂.

  • Wash the combined organic extract with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the final product.

Parameter Value Reference
Precursor tert-butyl-2-benzyl-4-methyl-pentylcarbamate
Oxidizing Agent Sodium Periodate (NaIO₄)
Catalyst Ruthenium (III) Chloride (RuCl₃)
Solvent System CH₃CN:CCl₄:H₂O (1.5:1.5:2)
Reaction Time Overnight
Temperature Room Temperature
Reported Yield 76%
Protocol 2: Synthesis from 3-Isobutyl Glutaric Acid

This protocol is based on a patented method.[1]

  • Add an organic solvent and 3-isobutyl glutaric acid to a reactor. Stir to dissolve.

  • Cool the reaction system to 5-10°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) and pyridine, and stir for 20-40 minutes.

  • Add an ammonium salt.

  • Allow the system to naturally warm to room temperature and stir for 3-48 hours.

  • Concentrate the mixture under reduced pressure to remove the organic solvent, causing the product to precipitate.

  • Filter the solid, wash the filter cake with a small amount of purified water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from ethyl acetate.

Parameter Value Reference
Starting Material 3-Isobutyl Glutaric Acid[1]
Boc Source Di-tert-butyl dicarbonate (Boc₂O)[1]
Base Pyridine[1]
Initial Temperature 5-10°C[1]
Reaction Time 3-48 hours[1]
Molar Eq. of Boc₂O 0.8 - 1.5[1]
Molar Eq. of Pyridine 0.5 - 1.0[1]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_end Final Product A tert-butyl-2-benzyl-4- methyl-pentylcarbamate B 1. Dissolve in CH3CN:CCl4:H2O 2. Add NaIO4 3. Add RuCl3 (cat.) 4. Stir overnight @ RT A->B Oxidation C Dilute with CH2Cl2 B->C D Filter through Celite C->D E Wash with Brine D->E F Dry & Concentrate E->F G 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid F->G Isolation

Caption: Workflow for the oxidation of a phenyl precursor.

TroubleshootingTree Start Low Yield or Purity Issue CheckPurity Analyze Crude Product (TLC, HPLC, NMR) Start->CheckPurity IncompleteReaction Starting Material Present? CheckPurity->IncompleteReaction SideProducts Unexpected Peaks Present? CheckPurity->SideProducts IncompleteReaction->SideProducts No Action_Time Increase Reaction Time or Temperature (cautiously) IncompleteReaction->Action_Time Yes Action_Reagents Check Reagent Purity and Stoichiometry SideProducts->Action_Reagents Yes Action_Purify Optimize Purification (Recrystallization, Extraction pH) SideProducts->Action_Purify No End Problem Solved Action_Time->End Action_Conditions Review Reaction Conditions (Temp, Atmosphere) Action_Reagents->Action_Conditions Action_Purify->End Action_Conditions->End

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

Common impurities can originate from starting materials, reagents, or side reactions during the Boc protection process. These may include:

  • Unreacted Starting Material: The parent amino acid, 3-amino-5-methylhexanoic acid.

  • Reagents and Byproducts: Residual di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), and t-butanol.[1][2]

  • Related Substances: Potential process-related impurities could be structurally similar to those found in the synthesis of related compounds, such as 3-isobutylglutaric acid.[3][4]

Q2: Which purification technique is most suitable for my needs?

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Flash chromatography is a rapid and cost-effective method for general purification.[2] Preparative HPLC is recommended when very high purity (>99%) is required, for example, for reference standards.[2] Recrystallization is an economical and scalable method if the compound is a solid and the impurities have different solubility profiles.[2]

Q3: Why is the Boc group a common choice for protecting amino acids?

The tert-butyloxycarbonyl (Boc) group is widely used because it is stable under many reaction conditions, including exposure to most nucleophiles and bases.[5] It can be removed under specific, anhydrous acidic conditions, which allows for selective deprotection in multi-step syntheses.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is an oil and will not solidify. How can I obtain a solid product?

"Oiling out" is a common issue with Boc-protected amino acids.[1] This can be due to residual solvents or impurities that inhibit crystallization. Here are several strategies to induce solidification:

  • Complete Solvent Removal: Ensure all solvents from the reaction and work-up are thoroughly removed using a high vacuum. Gentle heating may assist, but care should be taken to avoid degradation.[6]

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether.[6] This can wash away soluble impurities and promote the formation of a solid.

  • Recrystallization: If trituration fails, attempt a recrystallization from a binary solvent system.[1]

  • Conversion to a DCHA Salt: If the free acid is difficult to crystallize, converting it to its dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[1] This salt can be easily filtered and, if necessary, converted back to the free acid.[1][7]

G start Crude Product is an Oil solvent_removal Ensure Complete Solvent Removal (High Vacuum) start->solvent_removal trituration Triturate with Non-Polar Solvent (e.g., Hexane) solvent_removal->trituration recrystallization Attempt Recrystallization (e.g., EtOAc/Hexane) trituration->recrystallization Fails solid_product Solid Product Obtained trituration->solid_product Success dcha_salt Convert to DCHA Salt recrystallization->dcha_salt Fails recrystallization->solid_product Success dcha_salt->solid_product Success fail Still an Oil dcha_salt->fail Fails

Caption: Decision workflow for troubleshooting an oily product.

Q2: I am not getting any crystals during recrystallization, even after cooling. What should I do?

A failure to form crystals can be due to insufficient supersaturation or the presence of impurities that inhibit crystal lattice formation.[1]

  • Increase Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to increase the concentration and then attempt to cool and crystallize again.[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Check for Impurities: Residual reagents from the synthesis, such as triethylamine, can interfere with crystallization.[1] Consider an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during the work-up is crucial for removing acidic or basic impurities.[1][8]

  • Try a Different Solvent System: The solubility profile of your compound may not be ideal for the chosen solvents. Experiment with different solvent systems.[1]

Q3: My yield is very low after recrystallization. How can I improve it?

Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[1]

  • Incomplete precipitation: After collecting the first crop of crystals, try concentrating the mother liquor and cooling it again to obtain a second crop.

Q4: My peak shape is poor during flash chromatography. How can I improve it?

Poor peak shape for acidic compounds on silica gel is common.

  • Add an Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can significantly improve peak shape by suppressing the ionization of the carboxylic acid group.[6]

Data Presentation

Table 1: Comparison of Purification Techniques

FeatureFlash ChromatographyPreparative HPLCRecrystallization
Resolution ModerateVery High[2]Variable, depends on impurity solubility
Typical Purity 90-98%>99%[2]Can be >99%
Throughput High (mg to kg)[2]Low[2]High (scalable)
Cost Low to Moderate[2]HighLow
Best For Routine purification, initial cleanup[2]Final products, high-purity standards[2]Crystalline solids, large scale[2]

Table 2: Common Solvent Systems for Recrystallization of Boc-Amino Acids

"Good" Solvent (for dissolving)"Poor" Solvent (anti-solvent)Notes
Ethyl Acetate (EtOAc)Hexane or HeptaneA very common and effective starting point.[1]
EthanolWaterSuitable for more polar compounds.[1]
TolueneMethanolAnother potential solvent combination to explore.[1]
IsopropanolPetroleum EtherCan be effective for certain derivatives.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to the flask, just enough to dissolve the compound with gentle heating and stirring.[1]

  • Once the compound is fully dissolved, slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[1]

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.[1]

  • Cover the flask and allow it to cool slowly to room temperature. For further precipitation, the flask can be placed in a refrigerator or an ice bath.[1]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[1]

  • Dry the crystals under vacuum to a constant weight.[1]

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

This method is particularly useful if the product is an oil that is difficult to crystallize directly.[1]

  • Dissolve the crude, oily Boc-amino acid in a suitable solvent like diethyl ether.[1][7]

  • Slowly add one equivalent of dicyclohexylamine with stirring.[1][7]

  • Stir the mixture until a precipitate forms. This may occur immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.[1] The salt can be further purified by recrystallization if needed.

  • To regenerate the free acid, suspend the purified DCHA salt in a solvent like ethyl acetate and wash with an aqueous acid solution (e.g., 10% citric acid or dilute HCl) to remove the dicyclohexylamine.[1][7]

  • The organic layer containing the purified Boc-amino acid is then washed with brine, dried over sodium sulfate, and the solvent is evaporated to yield the purified product.[7]

G start Crude Oily Product in Diethyl Ether add_dcha Add 1 eq. Dicyclohexylamine start->add_dcha stir Stir to Precipitate add_dcha->stir filter Vacuum Filter & Wash with Cold Ether stir->filter dcha_salt Purified DCHA Salt filter->dcha_salt regenerate Suspend in EtOAc, Wash with Aq. Acid dcha_salt->regenerate dry Dry & Evaporate Organic Layer regenerate->dry final_product Purified Free Acid dry->final_product

Caption: Workflow for purification via DCHA salt formation.

Protocol 3: Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel is typically used.[9]

  • Mobile Phase Selection: A common mobile phase for Boc-protected amino acids is a gradient of ethyl acetate in hexanes.[6]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Column Packing and Loading: Pack the column with silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Load the sample onto the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. To improve peak shape, 0.1-1% acetic acid can be added to the mobile phase.[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

References

Stability of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under common laboratory conditions?

A1: this compound, as a Boc-protected amino acid, is characterized by its acid lability.[1][2] The tert-Butoxycarbonyl (Boc) protecting group is designed to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[2][][4] This differential stability is a cornerstone of its use in peptide synthesis and other organic syntheses.[5]

Q2: Why is the Boc group unstable in acidic conditions?

A2: The Boc group is cleaved under acidic conditions through a mechanism involving protonation of the carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][6] This carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free amine, in this case, 3-amino-5-methylhexanoic acid.[6]

Q3: Why is this compound stable under basic conditions?

A3: The Boc group is resistant to hydrolysis under basic conditions and is also stable towards most nucleophiles.[2][4][] This stability can be attributed to the electron-donating nature of the nitrogen atom in the carbamate linkage, which makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by hydroxide ions.[8] The steric bulk of the tert-butyl group also provides some protection against nucleophilic attack.[2]

Troubleshooting Guide

Q4: I am observing the loss of my starting material during a reaction performed in an acidic medium. How can I confirm if it is due to Boc deprotection?

A4: Degradation of the Boc-protected compound in an acidic medium is most likely due to the cleavage of the Boc group. To confirm this, you can analyze your reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

  • HPLC: You will observe a decrease in the peak area of your starting material and the appearance of a new, more polar peak corresponding to the deprotected product, 3-amino-5-methylhexanoic acid.

  • Mass Spectrometry: Analysis of the reaction mixture should show a new species with a mass corresponding to the deprotected amine (Molecular Weight: 145.20 g/mol ).[10]

  • ¹H NMR: In the proton NMR spectrum, the characteristic singlet peak for the nine equivalent protons of the tert-butyl group (typically around 1.4 ppm) will disappear.[9]

Q5: My synthesis requires the use of a strong base. Will this compound remain intact?

A5: Yes, the Boc protecting group is generally stable under a wide range of basic conditions.[][4][] It is resistant to hydrolysis by bases, allowing for reactions involving strong bases to be performed without significant cleavage of the Boc group.[2] However, it is always good practice to monitor the reaction for any potential side products, especially under prolonged exposure to harsh conditions or high temperatures.

Q6: I need to remove the Boc group. What are the recommended acidic conditions?

A6: The Boc group can be efficiently removed using moderately strong acids.[1] Common reagents for deprotection include:

  • Trifluoroacetic acid (TFA), often used as a 25-50% solution in a solvent like dichloromethane (DCM).[1]

  • Hydrochloric acid (HCl) in an organic solvent such as methanol, dioxane, or ethyl acetate.[11][12]

The reaction is typically fast and can be performed at room temperature.[11]

Data Presentation: Stability Summary

The stability of this compound under different pH conditions is summarized below. This information is based on the general behavior of Boc-protected amino acids.

ConditionReagentsTemperatureStabilityPrimary Degradation Product
Acidic Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room TempLabile 3-Amino-5-methylhexanoic acid + CO₂ + Isobutylene
Acidic Hydrochloric Acid (HCl) in Methanol/DioxaneRoom TempLabile 3-Amino-5-methylhexanoic acid
Neutral Aqueous Buffer (pH ~7)Room TempStable N/A
Basic Sodium Hydroxide (NaOH) in Water/MethanolRoom TempStable N/A
Basic Sodium Bicarbonate (NaHCO₃) in Water/DioxaneRoom TempStable N/A

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol outlines a procedure to assess the stability of this compound under acidic stress.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 1N Hydrochloric Acid (HCl).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, and 24 hours). A control sample with 1 mL of stock solution and 1 mL of water should be prepared and incubated under the same conditions.

  • Neutralization: After each time point, withdraw an aliquot (e.g., 100 µL), and neutralize it with an equivalent amount of 1N Sodium Hydroxide (NaOH) to stop the degradation.

  • Analysis: Analyze the neutralized samples and the control using a stability-indicating HPLC method to quantify the remaining amount of the parent compound and detect the formation of degradation products.[13]

Protocol 2: Forced Degradation Study - Basic Conditions

This protocol details a procedure to evaluate the stability of the compound under basic stress.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent mixture compatible with aqueous base, such as acetonitrile/water.

  • Stress Condition: In a vial, combine 1 mL of the stock solution with 1 mL of 1N Sodium Hydroxide (NaOH).

  • Incubation: Keep the mixture at a controlled temperature (e.g., 40°C) for specific time intervals (e.g., 2, 4, 8, and 24 hours). Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Neutralization: Following each incubation period, take an aliquot (e.g., 100 µL) and neutralize it with an equivalent volume of 1N Hydrochloric Acid (HCl).

  • Analysis: Use a validated HPLC method to analyze the samples, comparing the results to the control to assess the extent of degradation, if any.[13]

Visualizations

Acidic_Deprotection_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Boc_AA 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid Protonated Protonated Carbamate Boc_AA->Protonated + H⁺ H_plus Acid (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Protonated->tButyl_Cation Free_Amine 3-Amino-5-methylhexanoic acid Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed degradation pathway of this compound.

Stability_Testing_Workflow start Prepare Stock Solution of Compound stress_acid Add Acidic Solution (e.g., 1N HCl) start->stress_acid stress_base Add Basic Solution (e.g., 1N NaOH) start->stress_base stress_control Add Control Solution (e.g., Water) start->stress_control incubation Incubate at Defined Temperature & Time Points stress_acid->incubation stress_base->incubation stress_control->incubation sampling Withdraw Aliquots at Intervals incubation->sampling neutralize Neutralize Samples sampling->neutralize analysis Analyze via HPLC, LC-MS neutralize->analysis end Compare Results & Assess Stability analysis->end

Caption: Experimental workflow for a forced degradation stability study.

References

Alternative protecting groups for 3-amino-5-methylhexanoic acid in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of alternative protecting groups for 3-amino-5-methylhexanoic acid in peptide synthesis. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are alternative protecting groups necessary for 3-amino-5-methylhexanoic acid in Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: While the Fmoc group is standard for N-terminal protection, researchers often require orthogonal protecting groups for the side chains of amino acids to allow for selective deprotection and on-resin modifications, such as cyclization or branching.[1][2] For a β-amino acid like 3-amino-5-methylhexanoic acid, where the amino group is part of the core structure, alternative N-terminal protecting groups that are stable to the basic conditions used for Fmoc removal (e.g., piperidine) are essential for specific synthetic strategies.[3][4] Groups like Alloc (Allyloxycarbonyl) and Cbz (Carboxybenzyl) offer this orthogonality.[5][6]

Q2: What are the main advantages of using the Alloc protecting group?

A2: The primary advantage of the Alloc group is its orthogonality to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[7] It is stable under the conditions used to remove these groups, allowing for selective deprotection of the Alloc-protected amine using a palladium(0) catalyst.[8][9] This makes it highly suitable for the synthesis of complex peptides where multiple, selective modifications are required.[1]

Q3: What are the key benefits of using the Cbz protecting group?

A3: The Cbz group is a well-established protecting group that is stable to both acidic and basic conditions commonly used in peptide synthesis, providing orthogonality to Boc and Fmoc strategies.[5][10] It is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd/C), which is a mild and clean deprotection method.[10][11] This stability and the unique deprotection method make it a valuable tool in complex synthetic schemes.

Q4: Can the structure of a β-amino acid like 3-amino-5-methylhexanoic acid affect the efficiency of protection and deprotection reactions?

A4: Yes, the stereochemistry and steric hindrance of β-amino acids can influence reaction kinetics. The amino group of a β-amino acid is less sterically hindered than that of some α-amino acids, which can facilitate the introduction of the protecting group. However, the overall conformation of the peptide chain containing a β-amino acid may impact reagent accessibility during deprotection. It is important to monitor reactions closely and potentially adjust conditions accordingly.

Troubleshooting Guides

Alloc Group Issues

Issue 1: Incomplete or slow Alloc deprotection.

  • Possible Cause 1: Catalyst Inactivity. The palladium(0) catalyst, typically Pd(PPh₃)₄, is sensitive to oxidation and can lose activity upon exposure to air.[1][8]

    • Troubleshooting Steps:

      • Use freshly opened or high-quality catalyst.

      • If performing the reaction under atmospheric conditions, consider using microwave heating to accelerate the reaction, which can allow for complete deprotection before significant catalyst oxidation occurs.[8][9]

      • Ensure the solvent (typically DCM or DMF) is anhydrous and deoxygenated.

      • Increase the catalyst loading, but be mindful of potential side reactions and purification challenges.

  • Possible Cause 2: Inefficient Scavenger. A scavenger, such as phenylsilane or morpholine, is required to trap the allyl group released during deprotection and prevent it from reattaching to the deprotected amine.[6]

    • Troubleshooting Steps:

      • Ensure the correct stoichiometry of the scavenger is used (typically a large excess).

      • Use a freshly opened bottle of the scavenger.

      • Consider trying an alternative scavenger if one is proving ineffective.

Issue 2: Side reactions observed during Alloc deprotection.

  • Possible Cause: Allylation of the free amine. If the scavenger is not efficient, the released allyl group can alkylate the newly deprotected amine.[6]

    • Troubleshooting Steps:

      • Increase the concentration and excess of the scavenger.

      • Ensure the scavenger is added before the palladium catalyst.

      • Monitor the reaction closely by LC-MS to identify the formation of any byproducts.

Cbz Group Issues

Issue 1: Incomplete Cbz deprotection by catalytic hydrogenolysis.

  • Possible Cause 1: Catalyst Poisoning. Certain functional groups (e.g., sulfur-containing residues) or impurities can poison the palladium catalyst, reducing its activity.

    • Troubleshooting Steps:

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C).[11]

      • Ensure the substrate is pure and free from potential catalyst poisons.

      • Consider using a different palladium source, such as Pd(OH)₂ on carbon (Pearlman's catalyst), which can be more resistant to poisoning.

  • Possible Cause 2: Insufficient Hydrogen Source. In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted before the reaction is complete.[10]

    • Troubleshooting Steps:

      • Increase the equivalents of the hydrogen donor.

      • Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen donor.

Issue 2: Reduction of other functional groups during Cbz deprotection.

  • Possible Cause: Non-selective reduction. Catalytic hydrogenolysis can also reduce other sensitive functional groups, such as alkenes, alkynes, or nitro groups.[12]

    • Troubleshooting Steps:

      • If the substrate contains such groups, consider an alternative deprotection method, such as using HBr in acetic acid or a Lewis acid-mediated approach (e.g., AlCl₃ in HFIP), which are orthogonal to these reducible groups.[10][13]

      • Carefully monitor the reaction progress to minimize over-reduction.

Data Summary

The following tables provide a summary of typical reaction conditions and outcomes for the introduction and removal of Alloc and Cbz protecting groups. Note that optimal conditions may vary depending on the specific substrate and experimental setup.

Table 1: Comparison of Alloc and Cbz Protecting Groups

FeatureAlloc (Allyloxycarbonyl)Cbz (Carboxybenzyl)
Introduction Reagent Allyl chloroformate (Alloc-Cl)Benzyl chloroformate (Cbz-Cl)
Deprotection Method Palladium(0)-catalyzed allylic cleavageCatalytic Hydrogenolysis or Acidolysis
Orthogonality Orthogonal to Fmoc, Boc, and most acid/base labile groupsOrthogonal to Fmoc and Boc
Key Advantage Mild deprotection under neutral conditionsWell-established, clean byproducts in hydrogenolysis
Potential Issue Catalyst sensitivity and costIncompatible with reducible functional groups

Table 2: Quantitative Data for Protection and Deprotection Reactions

ReactionProtecting GroupReagents and ConditionsTypical Reaction TimeTypical Yield
Protection AllocAlloc-Cl, NaHCO₃, THF/H₂O, rt12 h~85-95%
Deprotection AllocPd(PPh₃)₄ (10 mol%), PhSiH₃ (7 equiv), DCM, 0 °C1 h>90%
Protection CbzCbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt20 h~90%
Deprotection Cbz10% Pd/C, H₂ (1 atm), MeOH, rt2-16 h>95%

Experimental Protocols

Protocol 1: N-Protection of 3-Amino-5-methylhexanoic acid with Alloc-Cl
  • Dissolve 3-amino-5-methylhexanoic acid (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate (Alloc-Cl, 1.2 equiv) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Alloc-3-amino-5-methylhexanoic acid.

Protocol 2: Deprotection of N-Alloc-protected peptide on resin
  • Swell the N-Alloc-protected peptide-resin in dichloromethane (DCM).

  • In a separate vial, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv) and phenylsilane (PhSiH₃, 20 equiv) in DCM.

  • Add the catalyst solution to the resin.

  • Shake the reaction vessel at room temperature for 2 hours.

  • Drain the resin and wash thoroughly with DCM, followed by DMF.

  • Repeat the deprotection step to ensure complete removal.

  • Wash the resin again with DCM and DMF to remove residual catalyst and scavenger.[2]

Protocol 3: N-Protection of 3-Amino-5-methylhexanoic acid with Cbz-Cl
  • Dissolve 3-amino-5-methylhexanoic acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equiv) and cool in an ice bath.[11]

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while stirring vigorously, maintaining the temperature below 5 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[11]

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Cool the aqueous layer and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-3-amino-5-methylhexanoic acid.[11]

Protocol 4: Deprotection of N-Cbz-protected peptide via Catalytic Hydrogenolysis
  • Dissolve the N-Cbz-protected peptide (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).[11]

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[11]

Visualizations

experimental_workflow cluster_protection Protection Step cluster_synthesis Peptide Synthesis cluster_deprotection Orthogonal Deprotection start 3-Amino-5-methylhexanoic acid prot_reagents Choose Protecting Group: - Alloc-Cl / Base - Cbz-Cl / Base start->prot_reagents protection N-Protection Reaction prot_reagents->protection protected_aa Protected Amino Acid protection->protected_aa sp_synthesis Solid-Phase Peptide Synthesis (SPPS) protected_aa->sp_synthesis protected_peptide Protected Peptide on Resin sp_synthesis->protected_peptide deprot_reagents Choose Deprotection Method: - Pd(PPh₃)₄ / Scavenger (for Alloc) - H₂ / Pd/C (for Cbz) protected_peptide->deprot_reagents cleavage Global Deprotection & Cleavage protected_peptide->cleavage deprotection Selective Deprotection deprot_reagents->deprotection deprotected_peptide Deprotected Peptide for Further Modification deprotection->deprotected_peptide final_peptide final_peptide cleavage->final_peptide Final Peptide troubleshooting_alloc start Incomplete Alloc Deprotection cause1 Potential Cause: Inactive Pd(0) Catalyst start->cause1 cause2 Potential Cause: Inefficient Scavenger start->cause2 solution1a Use fresh catalyst cause1->solution1a solution1b Use microwave heating to accelerate cause1->solution1b solution1c Ensure anhydrous/deoxygenated solvent cause1->solution1c solution2a Increase scavenger stoichiometry cause2->solution2a solution2b Use fresh scavenger cause2->solution2b troubleshooting_cbz start Incomplete Cbz Deprotection (Hydrogenolysis) cause1 Potential Cause: Catalyst Poisoning start->cause1 cause2 Potential Cause: Insufficient Hydrogen Donor start->cause2 solution1a Increase catalyst loading cause1->solution1a solution1b Use Pearlman's catalyst cause1->solution1b solution2a Increase equivalents of hydrogen donor cause2->solution2a side_reaction Side Reaction: Reduction of other groups solution3a Use alternative method: HBr/AcOH or Lewis Acid side_reaction->solution3a

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Analyzing 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute, necessitating robust analytical methods for accurate stereoisomeric analysis. 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a protected β-amino acid and a key intermediate related to compounds like Pregabalin, requires precise chiral separation to control the stereochemistry of the final active pharmaceutical ingredient. This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for this purpose, focusing on direct chiral separations on various chiral stationary phases (CSPs).

Data Presentation: Comparison of Chiral HPLC Methods

The selection of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. Below is a comparison of CSPs reported to be effective for Boc-protected amino acids or structurally similar compounds.

ParameterMethod 1: Zwitterionic CSPMethod 2: Macrocyclic Glycopeptide CSP
Chiral Stationary Phase CHIRALPAK® ZWIX(+)CHIROBIOTIC® T (Teicoplanin)
Principle Zwitterionic ion-exchangeComplex formation, hydrogen bonding, inclusion
Applicability Proven for Pregabalin (structurally similar)Highly recommended for N-Boc amino acids[1]
Mobile Phase 5 mM NH₄H₂PO₄ in H₂O:Methanol:ACN (10:87:3 v/v/v)[2]Reversed-phase: Acetonitrile or Methanol / Water with acidic or basic additives (e.g., 0.1% TFA or 0.1% NH₄OH)
Flow Rate 0.5 mL/min[2]Typically 0.5 - 1.0 mL/min
Temperature 10 °C[2]Typically ambient to 40 °C
Detection UV at 212 nm[2]UV at 210-220 nm
Retention Time (t_R1) 11.08 min[2]Analyte dependent
Retention Time (t_R2) 12.98 min[2]Analyte dependent
Resolution (Rs) 2.37 [2]Baseline resolution is easily achieved for most Boc-amino acids[1]
Notes A well-defined method with proven performance for a close analog.[2][3] Provides excellent resolution.A versatile and robust CSP for a wide range of Boc-amino acids.[4] Method development is straightforward in reversed-phase mode.[1]

Experimental Protocols

Detailed methodologies for the primary and alternative methods are provided below. These protocols serve as a starting point for method development and validation in a research or quality control setting.

Method 1: Protocol for CHIRALPAK® ZWIX(+)

This method is based on a validated application for Pregabalin, a close structural analog of the target analyte, and is expected to provide excellent separation with minimal optimization.[2][3][5][6]

1. Instrumentation and Column:

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: CHIRALPAK® ZWIX(+) 250 x 4.0 mm, 3 µm (Part No: 51515)[2]

  • Detector: UV/Vis Detector set to 212 nm.

2. Reagents and Mobile Phase Preparation:

  • Reagents: Ammonium dihydrogen phosphate (NH₄H₂PO₄), HPLC-grade water, HPLC-grade methanol (MeOH), and HPLC-grade acetonitrile (ACN).

  • Mobile Phase: Prepare a solution of 5 mM ammonium dihydrogen phosphate in a mixture of Water:Methanol:Acetonitrile (10:87:3 v/v/v). For 1 liter, this corresponds to dissolving approximately 0.575 g of NH₄H₂PO₄ in 100 mL of water, then adding 870 mL of methanol and 30 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.[2]

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 10 °C[2]

  • Sample Diluent: Water:Methanol (1:1 v/v)

  • Injection Volume: 10 µL

  • Sample Concentration: ~10.0 mg/mL[2]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the diluent (Water:Methanol 1:1) to achieve a final concentration of approximately 10.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Representative Protocol for CHIROBIOTIC® T

Macrocyclic glycopeptide CSPs, such as CHIROBIOTIC® T (based on Teicoplanin), are highly effective for the chiral analysis of N-blocked amino acids.[1][4] Reversed-phase mode is the most viable choice for t-BOC amino acids on this phase.[1]

1. Instrumentation and Column:

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Detector: UV/Vis Detector set to 210 nm.

2. Reagents and Mobile Phase Preparation:

  • Reagents: HPLC-grade water, HPLC-grade methanol (or acetonitrile), Trifluoroacetic acid (TFA).

  • Mobile Phase: A typical starting condition is a mixture of an organic modifier and water with an additive. For example, Methanol/Water (60:40 v/v) containing 0.1% TFA. The organic/aqueous ratio should be optimized to achieve desired retention and resolution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Sample Diluent: Mobile Phase.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Optimization:

  • Adjust the ratio of methanol (or acetonitrile) to water to control retention times.

  • The type and concentration of the acidic or basic additive can significantly impact peak shape and selectivity.

  • Temperature can be varied to improve resolution; lower temperatures often increase enantioselectivity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for analyzing a chiral compound using HPLC, from sample preparation to final data analysis.

Chiral_HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Sample Weighing Dissolve Dissolution in Diluent Sample->Dissolve Filter Sample Filtration (0.45 µm) Dissolve->Filter HPLC HPLC System (Pump, Autosampler) Filter->HPLC Inject Column Chiral Column (e.g., ZWIX(+)) HPLC->Column Detector UV Detector (212 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Calculate Results (Purity, Rs, ee%) Integration->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: General workflow for chiral HPLC analysis.

References

Determining the Enantiomeric Purity of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric purity of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, a valuable N-Boc-protected beta-amino acid intermediate.

This document outlines and contrasts three principal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol, performance data, and an objective evaluation of its advantages and limitations to assist in selecting the most appropriate technique for your specific analytical needs.

Comparison of Analytical Methods

The selection of an optimal analytical method for determining the enantiomeric excess of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following tables summarize the key performance characteristics of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.
Sample Preparation Direct injection of a solution of the analyte.Derivatization to a volatile ester (e.g., methyl or heptafluorobutyl ester) is required.Derivatization with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers.
Sensitivity High (LOD can be ≤0.1%)Very High (LOD can be <0.1% with SIM)Moderate (LOD typically >1%)
Analysis Time 15-30 minutes per sample20-40 minutes per sample (including derivatization)5-15 minutes per sample (after derivatization)
Instrumentation HPLC with a chiral column and UV or MS detector.GC-MS with a chiral capillary column.High-field NMR spectrometer.
Advantages Direct analysis without derivatization, high resolution, well-established.High sensitivity and selectivity, provides structural information from MS.Rapid analysis, provides structural confirmation.
Limitations Chiral column can be expensive, method development may be required.Derivatization adds a step and potential for side reactions.Lower sensitivity, requires a chiral derivatizing agent.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and widely used method for the enantioseparation of N-protected amino acids. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC system with a UV detector
Chiral Column Chiralpak IA or Chiralpak IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Expected Results:

Baseline separation of the two enantiomers is expected. The enantiomeric excess is calculated from the peak areas of the (S) and (R)-enantiomers using the formula: ee (%) = [((S)-Area - (R)-Area) / ((S)-Area + (R)-Area)] x 100.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of the carboxylic acid to a more volatile ester, followed by separation on a chiral GC column.

Derivatization Protocol (Esterification):

  • To approximately 1 mg of the sample in a vial, add 500 µL of 2M HCl in methanol.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool the solution to room temperature and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.

Instrumentation and Conditions:

ParameterValue
GC-MS System Standard GC-MS with a capillary column
Chiral Column Chirasil-L-Val (25 m x 0.25 mm, 0.16 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C (hold 5 min)
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Expected Results:

The derivatized enantiomers will be separated on the chiral column. The enantiomeric excess is determined by comparing the integrated peak areas of the corresponding mass chromatograms.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique relies on the conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent, which results in distinguishable signals in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common derivatizing agent for this purpose.

Derivatization Protocol (Formation of Mosher's Amide):

  • Dissolve approximately 5 mg of the sample in 0.5 mL of dry CDCl₃ in an NMR tube.

  • Add a small excess (1.1 equivalents) of oxalyl chloride and a catalytic amount of DMF.

  • After the acid chloride formation is complete (monitored by the cessation of gas evolution), add 1.2 equivalents of (R)-(-)-1-(1-Naphthyl)ethylamine.

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric amides.

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer 400 MHz or higher
Solvent CDCl₃
Temperature 25 °C
Experiment Standard ¹H NMR

Expected Results:

The ¹H NMR spectrum will show separate signals for the protons of the two diastereomers. The tert-butyl protons or the methine proton adjacent to the nitrogen are often well-resolved. The enantiomeric excess is determined by integrating the corresponding signals for each diastereomer.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid.

G cluster_sample Sample Preparation cluster_derivatization Derivatization (if required) cluster_result Result Sample (S)-3-(tert-butoxycarbonylamino)- 5-methylhexanoic acid HPLC Chiral HPLC Sample->HPLC Deriv_GC Esterification Sample->Deriv_GC Deriv_NMR Diastereomer Formation (e.g., Mosher's Amide) Sample->Deriv_NMR Analysis_HPLC Peak Integration (UV Chromatogram) HPLC->Analysis_HPLC GCMS Chiral GC-MS Analysis_GCMS Peak Integration (Mass Chromatogram) GCMS->Analysis_GCMS NMR NMR Spectroscopy Analysis_NMR Signal Integration (¹H NMR Spectrum) NMR->Analysis_NMR Deriv_GC->GCMS Deriv_NMR->NMR Result Enantiomeric Excess (% ee) Analysis_HPLC->Result Analysis_GCMS->Result Analysis_NMR->Result

Caption: Workflow for determining the enantiomeric excess.

A Comparative Guide to the Conformational Landscape of Peptides Featuring 3-Amino-5-Methylhexanoic Acid and Alternative Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and control secondary structure. Among these, γ-amino acids, such as 3-amino-5-methylhexanoic acid, introduce significant alterations to the peptide backbone, leading to unique conformational preferences compared to their natural α-peptide counterparts and other synthetic foldamers like β-peptides. This guide provides an objective comparison of the conformational analyses of peptides containing 3-amino-5-methylhexanoic acid analogs against peptides with alternative backbone structures, supported by experimental data from nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy.

Conformational Propensities: A Comparative Overview

Peptides composed of α, β, and γ-amino acids exhibit distinct folding patterns due to the increasing number of carbon atoms in their backbones. This variation in backbone length directly influences the types of stable secondary structures they can adopt. While α-peptides are renowned for forming α-helices and β-sheets, β- and γ-peptides explore a different conformational space, often leading to novel helical and sheet-like structures.[1]

The isobutyl side chain of 3-amino-5-methylhexanoic acid, identical to that of leucine, introduces a hydrophobic element that can influence peptide folding and interaction with biological targets. The conformational behavior of peptides incorporating this and similar aliphatic γ-amino acids is a critical area of study for designing new therapeutic agents.

Quantitative Conformational Analysis: A Data-Driven Comparison

To illustrate the conformational differences, this section presents a comparative analysis of a representative γ-peptide containing an aliphatic side chain with an analogous β-peptide and a standard α-peptide.

Peptide TypeDominant Secondary StructureCharacteristic Dihedral Angles (φ, ψ)Hydrogen Bonding Pattern
α-Peptide (e.g., Alanine-rich) α-helixφ ≈ -57°, ψ ≈ -47°i → i+4
β-sheet (antiparallel)φ ≈ -139°, ψ ≈ +135°Inter-strand
β-Peptide (e.g., β³-homoleucine) 14-helixVaries with substitutioni → i+2
γ-Peptide (e.g., γ⁴-isobutyl) 12/14-helicesVaries with substitutioni → i+3 / i → i+2

Table 1: Comparative summary of secondary structure characteristics for α, β, and γ-peptides. Dihedral angles for α-peptides are idealized values.[2][3] For β and γ-peptides, the exact angles are highly dependent on the specific residues and experimental conditions.

Experimental Protocols for Conformational Analysis

The determination of peptide conformation in solution relies heavily on a combination of spectroscopic and computational techniques. The primary experimental methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[4] A typical workflow for NMR-based structure determination involves:

  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration typically greater than 0.5 mM.[5] The pH is adjusted to a range that ensures peptide stability and minimizes amide proton exchange.[6]

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints crucial for structure calculation.[6]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Generation: NOE cross-peaks are integrated to determine upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants (e.g., ³J(HN,Hα)).[7]

  • Structure Calculation: The experimental restraints are used as input for computational algorithms (e.g., simulated annealing or distance geometry) to generate a family of structures consistent with the NMR data.[8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide in solution.[9] The process involves:

  • Sample Preparation: The peptide is dissolved in a non-absorbing solvent (e.g., water, phosphate buffer, methanol) at a concentration that maintains an absorbance below 1.2 in the far-UV region.[9]

  • Data Acquisition: The CD spectrum is recorded, typically from 190 to 260 nm. The resulting spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength.[10]

  • Data Analysis (Deconvolution): The experimental CD spectrum is analyzed using deconvolution algorithms. These algorithms fit the experimental data to a linear combination of reference spectra for known secondary structures (α-helix, β-sheet, β-turn, random coil) to estimate the percentage of each structural element in the peptide.[10][11]

Visualizing Experimental Workflows and Structural Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_NMR cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment COSY COSY pH_Adjustment->COSY TOCSY TOCSY pH_Adjustment->TOCSY NOESY NOESY pH_Adjustment->NOESY Assignment Resonance Assignment COSY->Assignment TOCSY->Assignment NOESY->Assignment Restraints Generate Restraints (Distances, Angles) Assignment->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Ensemble Structural Ensemble Calculation->Ensemble

Workflow for Peptide Structure Determination by NMR Spectroscopy.

CD_Deconvolution_Logic cluster_ref Reference Spectra Database cluster_results Secondary Structure Estimation Experimental_Spectrum Experimental CD Spectrum Deconvolution Deconvolution Algorithm (e.g., CONTINLL, SELCON3) Experimental_Spectrum->Deconvolution Alpha_Helix α-Helix Alpha_Helix->Deconvolution Beta_Sheet β-Sheet Beta_Sheet->Deconvolution Beta_Turn β-Turn Beta_Turn->Deconvolution Random_Coil Random Coil Random_Coil->Deconvolution Percent_Helix % α-Helix Deconvolution->Percent_Helix Percent_Sheet % β-Sheet Deconvolution->Percent_Sheet Percent_Turn % β-Turn Deconvolution->Percent_Turn Percent_Coil % Random Coil Deconvolution->Percent_Coil

Logical Flow of CD Spectrum Deconvolution for Secondary Structure Analysis.

Conclusion

The conformational analysis of peptides containing 3-amino-5-methylhexanoic acid and its analogs reveals a rich and diverse structural landscape that differs significantly from traditional α-peptides. The extended backbone of γ-amino acids provides access to unique helical and turn structures, which can be rationally designed to create novel bioactive molecules. A thorough understanding of the conformational propensities of these modified peptides, gained through rigorous experimental techniques like NMR and CD spectroscopy, is essential for the successful development of next-generation peptide therapeutics. The methodologies and comparative data presented in this guide offer a foundational framework for researchers and drug developers to explore the potential of γ-amino acid-containing peptides in their scientific endeavors.

References

Assessing the biological activity of peptidomimetics with 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with enhanced efficacy and metabolic stability is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a promising class of molecules. This guide provides a comparative analysis of the biological activity of a peptidomimetic incorporating the non-canonical amino acid 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a protected form of β-homoleucine. This analysis focuses on its potential as a protease inhibitor, a critical area of therapeutic intervention in various diseases, including cancer and viral infections.

Peptidomimetics containing β-amino acids have garnered significant attention due to their increased resistance to proteolytic degradation compared to their natural α-amino acid counterparts.[1] The inclusion of a β-homoleucine residue, with its extended carbon backbone and isobutyl side chain, can influence the conformational properties of the peptidomimetic, potentially leading to enhanced binding affinity and selectivity for target proteases.[1]

Comparative Biological Activity

To assess the potential of peptidomimetics containing this compound, we present a summary of hypothetical, yet plausible, inhibitory activities against two key cysteine proteases: Calpain 1 and Cathepsin B. These proteases are implicated in a range of pathologies and are therefore important therapeutic targets. The data is compared against two alternative, well-established protease inhibitors.

CompoundTarget ProteaseIC50 (nM)[2]Ki (nM)Selectivity vs. Alternative Protease
Peptidomimetic-Boc-β-HLeu Calpain 1 150 75 10-fold vs. Cathepsin B
Cathepsin B 1500 750
Alternative Inhibitor A (Calpeptin) Calpain 15025Broad-spectrum
Cathepsin B200100
Alternative Inhibitor B (CA-074) Calpain 1>10000-Highly selective for Cathepsin B
Cathepsin B105

Note: The data for "Peptidomimetic-Boc-β-HLeu" is hypothetical and for illustrative purposes to demonstrate a potential activity profile.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited to generate the data presented above.

Calpain 1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human Calpain 1.

Materials:

  • Human Calpain 1, purified

  • Fluorogenic Calpain substrate: Suc-LLVY-AMC

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT, pH 7.4

  • Test compound (Peptidomimetic-Boc-β-HLeu) and control inhibitors dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the microplate, add 2 µL of the compound dilution to each well. For control wells, add 2 µL of DMSO.

  • Add 48 µL of pre-warmed (37°C) assay buffer containing Calpain 1 (final concentration 2 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pre-warmed assay buffer containing the fluorogenic substrate Suc-LLVY-AMC (final concentration 10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cathepsin B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human Cathepsin B.

Materials:

  • Human Cathepsin B, purified

  • Fluorogenic Cathepsin B substrate: Z-RR-AMC

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • Test compound and control inhibitors dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Follow the same serial dilution and plating procedure as for the Calpain 1 assay.

  • Add 48 µL of pre-warmed (37°C) assay buffer containing Cathepsin B (final concentration 1 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pre-warmed assay buffer containing the fluorogenic substrate Z-RR-AMC (final concentration 20 µM).

  • Measure fluorescence intensity as described for the Calpain 1 assay.

  • Calculate initial reaction rates and percentage of inhibition.

  • Determine the IC50 value as described above.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the experimental logic and the biological context, the following diagrams have been generated.

experimental_workflow cluster_preparation Compound & Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound Test Compound (Peptidomimetic-Boc-β-HLeu) Assay Fluorometric Assay Compound->Assay Alternatives Alternative Inhibitors Alternatives->Assay Enzymes Calpain 1 & Cathepsin B Enzymes->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 Ki Ki Calculation IC50->Ki Selectivity Selectivity Profile Ki->Selectivity

Experimental workflow for assessing protease inhibition.

signaling_pathway Calpain_Activation Elevated Intracellular Ca2+ Calpain Calpain 1 Calpain_Activation->Calpain activates Substrates Cytoskeletal Proteins, Signaling Molecules Calpain->Substrates cleaves Cellular_Dysfunction Cellular Dysfunction (e.g., Apoptosis, Necrosis) Substrates->Cellular_Dysfunction leads to Peptidomimetic Peptidomimetic-Boc-β-HLeu Peptidomimetic->Calpain inhibits

Simplified Calpain 1 signaling pathway and point of inhibition.

References

A Comparative Guide to the Spectroscopic Differentiation of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. Consequently, the ability to distinguish between and quantify the enantiomeric purity of drug candidates is paramount in pharmaceutical development. This guide provides a comparative overview of spectroscopic techniques for differentiating the enantiomers of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a valuable building block in medicinal chemistry.

Introduction to Spectroscopic Analysis of Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment, rendering their differentiation by standard spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, challenging. However, their distinct interaction with chiral entities or polarized light forms the basis of chiroptical and specialized NMR techniques for their discrimination. This guide focuses on three primary methods:

  • Polarimetry: Measures the rotation of plane-polarized light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizes chiral auxiliary agents to induce diastereomeric differences in the NMR spectra of enantiomers.

  • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light.

Comparative Spectroscopic Data

Table 1: Chiroptical Properties

Property(R)-Enantiomer (Expected)(S)-Enantiomer (Expected)
Specific Rotation ([α]D) Negative value (e.g., -X°)Positive value (e.g., +X°)
Circular Dichroism (CD) Negative Cotton effectPositive Cotton effect

Table 2: 1H NMR Chemical Shifts (δ, ppm) of Diastereomeric Derivatives

Data presented is hypothetical, illustrating the expected non-equivalence upon derivatization with a chiral agent (e.g., (R)-1-phenylethylamine) to form diastereomeric amides.

ProtonDiastereomer from (R)-enantiomerDiastereomer from (S)-enantiomerΔδ (ppm)
H-3 (methine) 3.853.950.10
-NH (amide) 7.207.250.05
-CH3 (tert-Butyl) 1.421.450.03

Experimental Protocols

Polarimetry

Objective: To determine the specific rotation of each enantiomer.

Methodology:

  • Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., methanol or chloroform) at a known concentration (c, in g/mL).

  • Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm) as the light source.

  • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

  • Measure the observed optical rotation (α).

  • Calculate the specific rotation using the formula: [α]D = α / (l × c).

NMR Spectroscopy with a Chiral Derivatizing Agent

Objective: To resolve the signals of the enantiomers in the 1H NMR spectrum.

Methodology:

  • Derivatization: React the racemic or enantiomerically enriched this compound with a chiral derivatizing agent (CDA), such as (R)-1-phenylethylamine, in the presence of a coupling agent (e.g., DCC or EDC) to form diastereomeric amides.

  • Purification: Purify the resulting diastereomeric mixture by column chromatography if necessary.

  • NMR Analysis: Dissolve the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a high-resolution 1H NMR spectrum.

  • Compare the chemical shifts of corresponding protons in the two diastereomers. The difference in the chemical environment will lead to separate signals for each diastereomer, allowing for their differentiation and quantification.[1][2]

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectrum for each enantiomer, which should be mirror images.

Methodology:

  • Prepare solutions of each enantiomerically pure sample in a suitable solvent (e.g., methanol or acetonitrile) at a known molar concentration. The solvent should be transparent in the wavelength range of interest.

  • Use a calibrated CD spectropolarimeter.

  • Record the CD spectrum over a suitable wavelength range (e.g., 190-250 nm for the peptide bond chromophore).

  • The (S)-enantiomer is expected to show a positive Cotton effect, while the (R)-enantiomer will show a negative Cotton effect of equal magnitude.[3][4][5][6][7][8]

Visualization of Experimental Workflow and Concepts

Spectroscopic_Differentiation_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_processing Data Processing & Analysis Racemic_Mixture Racemic Mixture of 3-((tert-Butoxycarbonyl)amino)- 5-methylhexanoic acid Polarimetry Polarimetry Racemic_Mixture->Polarimetry Direct Analysis CD Circular Dichroism Racemic_Mixture->CD Direct Analysis Derivatization Reaction with Chiral Derivatizing Agent Racemic_Mixture->Derivatization Pre-analysis Step Optical_Rotation Measure Optical Rotation Polarimetry->Optical_Rotation NMR NMR Spectroscopy NMR_Spectra Separate NMR Signals NMR->NMR_Spectra CD_Spectra Mirror-Image CD Spectra CD->CD_Spectra Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Diastereomers->NMR

Caption: Workflow for the spectroscopic differentiation of enantiomers.

Chiral_Recognition_NMR cluster_enantiomers Enantiomers (Identical in Achiral Environment) cluster_diastereomers Diastereomers (Different Properties) (R)-Enantiomer (R)-Enantiomer (R,R)-Diastereomer (R,R)-Diastereomer (R)-Enantiomer->(R,R)-Diastereomer + (S)-Enantiomer (S)-Enantiomer (S,R)-Diastereomer (S,R)-Diastereomer (S)-Enantiomer->(S,R)-Diastereomer + Chiral_Derivatizing_Agent Chiral Derivatizing Agent (e.g., (R)-1-phenylethylamine) Chiral_Derivatizing_Agent->(R,R)-Diastereomer Chiral_Derivatizing_Agent->(S,R)-Diastereomer NMR_Spectrometer NMR Spectrometer (R,R)-Diastereomer->NMR_Spectrometer (S,R)-Diastereomer->NMR_Spectrometer Distinct_Spectra Distinct NMR Spectra NMR_Spectrometer->Distinct_Spectra

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the accurate quantification of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a key intermediate in the synthesis of pharmacologically active molecules like Pregabalin. The selection of an appropriate analytical technique is critical for quality control, ensuring the purity and integrity of this compound in research and drug development.[1] The primary methods discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of N-Boc protected amino acids and related substances.[1][]

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification in complex matrices.[3][4]

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.[]
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorbance.High; provides structural confirmation and can distinguish between compounds with the same retention time.[]
Sensitivity Typically in the µg/mL to ng/mL range.High; often in the pg/mL to ng/mL range, suitable for trace analysis.[6]
**Linearity (R²) **Generally ≥ 0.99Typically ≥ 0.99[6]
Accuracy (% Recovery) Typically within 80-120%Commonly within 85-115%[6]
Precision (%RSD) Typically < 15%Generally < 15%[4][6]
Sample Preparation May require sample clean-up to reduce matrix effects.Often requires protein precipitation or solid-phase extraction for biological samples.[6]
Instrumentation Widely available and cost-effective.More specialized and higher cost.
Application Purity assessment, routine quality control of bulk material.Quantification in complex matrices (e.g., biological fluids), impurity profiling.[3]

Experimental Protocols

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk samples and for purity assessment. A reversed-phase HPLC system is commonly used for the analysis of Boc-protected amino acids.[]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm packing)

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (due to the carbamate group)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration and perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix.

    • Precision: Analyze multiple preparations of a homogeneous sample to determine repeatability and intermediate precision.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma or during process monitoring where low levels of the analyte are expected.[3][6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[4][6] A common choice is a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm packing).

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: [M-H]⁻

    • Product Ion(s): Specific fragments of the parent molecule, to be determined by infusion and fragmentation studies.

  • Sample Preparation (for plasma samples):

    • To 50 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 500 µL of methanol.[6]

    • Vortex and centrifuge the sample.[6]

    • Dilute the supernatant with water before injection.[6]

  • Validation Parameters:

    • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Visualizations

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., HPLC, LC-MS) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Column) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 MI1 Routine Sample Analysis V7->MI1 Implement Validated Method MI2 Ongoing Method Performance Verification MI1->MI2

Caption: A flowchart illustrating the typical stages of analytical method development, validation, and implementation.

References

Comparative analysis of Boc versus Fmoc protection for 3-amino-5-methylhexanoic acid in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a detailed comparative analysis of two cornerstone protecting group strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically for the incorporation of the β-amino acid, 3-amino-5-methylhexanoic acid.

The unique structure of 3-amino-5-methylhexanoic acid, with its β-amino group and sterically demanding isobutyl side chain, presents distinct challenges in peptide synthesis. The choice between the acid-labile Boc group and the base-labile Fmoc group for Nα-protection profoundly influences coupling efficiency, overall yield, and the purity of the final peptide. This guide offers an objective comparison of these two methodologies, supported by generalized experimental protocols and a discussion of the key performance indicators to inform the selection of the optimal synthetic route.

Core Chemical Principles: A Tale of Two Orthogonal Strategies

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes, which dictate the reagents and conditions used throughout the peptide synthesis cycle.

Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin. This graduated acid lability forms a semi-orthogonal system.[2]

Fmoc/tBu Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with cleavage from the resin using TFA.[] This represents a fully orthogonal protection scheme, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[]

Performance Comparison: Boc vs. Fmoc for 3-Amino-5-Methylhexanoic Acid

While direct comparative studies for 3-amino-5-methylhexanoic acid are not extensively available in the literature, performance can be extrapolated from general principles and experiences with other sterically hindered and β-amino acids.

FeatureBoc Protection StrategyFmoc Protection Strategy
Nα-Deprotection 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]20% Piperidine in Dimethylformamide (DMF)[]
Coupling Efficiency Potentially higher for sterically hindered amino acids due to the protonated state of the N-terminus after deprotection, which can reduce aggregation.[]Generally high, often exceeding 99% for standard amino acids.[] May require optimized coupling reagents and longer reaction times for hindered β-amino acids.
Overall Yield Can be advantageous for longer or aggregation-prone sequences.[]High per-step efficiency is crucial for the synthesis of long peptides.[]
Crude Peptide Purity Harsher repetitive acid deprotection can lead to side reactions and lower purity.[2]Milder deprotection conditions generally result in higher purity crude product.[]
Handling & Safety Final cleavage requires hazardous reagents like HF and specialized equipment.[]Milder final cleavage with TFA is safer and more convenient.[]
Automation Less common in modern automated synthesizers.Highly amenable to automated synthesis.[2]
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids can be more expensive, though prices have become more competitive.[]

Experimental Protocols

The following are generalized protocols for the protection of 3-amino-5-methylhexanoic acid and its incorporation into a peptide chain using both Boc and Fmoc strategies. Optimization may be required based on the specific peptide sequence and reaction scale.

Boc-Protection of 3-Amino-5-Methylhexanoic Acid
  • Dissolution: Dissolve 3-amino-5-methylhexanoic acid in a 1:1 mixture of dioxane and water.

  • Basification: Add 1.5 equivalents of triethylamine to the solution.

  • Boc Anhydride Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and stir the reaction at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate to remove byproducts.

  • Purification: Acidify the aqueous layer with a cold 5% citric acid solution and extract the Boc-protected amino acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[6]

Fmoc-Protection of 3-Amino-5-Methylhexanoic Acid
  • Dissolution: Suspend 3-amino-5-methylhexanoic acid in a 10% aqueous sodium carbonate solution.

  • Fmoc-Cl Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while maintaining the temperature at 0-5°C.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Purification: Acidify the aqueous layer with cold 1 M HCl to precipitate the Fmoc-protected amino acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[8]

Solid-Phase Peptide Synthesis Cycle

The following diagrams illustrate the general workflows for incorporating the protected 3-amino-5-methylhexanoic acid into a peptide chain using both strategies.

Boc_SPPS_Workflow cluster_cycle Boc SPPS Cycle resin Peptide-Resin deprotection Boc Deprotection (TFA/DCM) resin->deprotection wash Wash (DCM/DMF) deprotection->wash Wash neutralization Neutralization (DIEA/DCM) coupling Coupling of Boc-3-amino-5- methylhexanoic acid neutralization->coupling coupling->wash wash->neutralization next_cycle Next Cycle or Final Cleavage (HF) Fmoc_SPPS_Workflow cluster_cycle Fmoc SPPS Cycle resin Peptide-Resin deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection wash Wash (DMF) deprotection->wash Wash coupling Coupling of Fmoc-3-amino-5- methylhexanoic acid coupling->wash Wash wash->coupling next_cycle Next Cycle or Final Cleavage (TFA) Boc_vs_Fmoc_Decision start Select Protection Strategy for 3-amino-5-methylhexanoic acid boc Boc Strategy start->boc fmoc Fmoc Strategy start->fmoc boc_adv Advantages: - Better for aggregation-prone sequences - Lower cost of protected amino acid boc->boc_adv boc_disadv Disadvantages: - Harsh deprotection conditions - Hazardous final cleavage (HF) - Less automation-friendly boc->boc_disadv fmoc_adv Advantages: - Milder deprotection conditions - Safer final cleavage (TFA) - Highly automation-friendly - Orthogonal protection fmoc->fmoc_adv fmoc_disadv Disadvantages: - Potential for aggregation - Higher cost of protected amino acid fmoc->fmoc_disadv

References

Safety Operating Guide

Proper Disposal of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1][4]

  • Hand Protection: Use protective gloves, such as nitrile rubber.[1][4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: In case of dust formation, use a respirator.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][4][5]

  • Avoid generating dust.[1][4][6]

II. Quantitative Data Summary

While specific quantitative data for disposal parameters is limited, the following table summarizes key identifiers for this compound.

PropertyValue
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Appearance White solid
CAS Number 1445976-44-2

III. Step-by-Step Disposal Protocol

Disposal of this compound must adhere to local, state, and federal regulations.[7] The following protocol provides a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Identification and Segregation

  • Identify the waste as non-hazardous or hazardous according to your local regulations. While not classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance, its irritant properties may classify it as hazardous waste in some jurisdictions.[1]

  • Segregate the waste from other chemical waste streams to avoid incompatible mixtures.

Step 2: Containerization and Labeling

  • Place the waste in a clearly labeled, sealed, and appropriate container.

  • The label should include the chemical name: "this compound", the quantity, and any relevant hazard warnings (e.g., "Irritant").

Step 3: Neutralization (If Applicable and Permitted)

  • For small spills, you may be able to neutralize the acid. However, this should only be done by trained personnel and in accordance with your institution's approved procedures.

Step 4: Chemical Incineration (Preferred Method)

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • This process should be carried out by a licensed waste disposal company.[1]

Step 5: Landfill Disposal (If Permitted)

  • In some cases, and if deemed non-hazardous by local regulations, disposal in a designated landfill may be an option. However, this is generally not the preferred method for chemical waste.

Step 6: Disposal of Contaminated Materials

  • Dispose of any contaminated materials, such as gloves, wipes, and empty containers, as unused product.[7]

Step 7: Record Keeping

  • Maintain accurate records of the disposed chemical, including the date, quantity, and method of disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant consult_sds->assess_hazards ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat assess_hazards->ppe spill_check Is there a spill? ppe->spill_check small_spill Small Spill Cleanup: - Absorb with inert material - Collect for disposal spill_check->small_spill Yes (small) large_spill Large Spill: - Evacuate area - Contact EHS spill_check->large_spill Yes (large) waste_collection Collect Waste in a Labeled, Sealed Container spill_check->waste_collection No small_spill->waste_collection disposal_method Select Disposal Method waste_collection->disposal_method incineration Preferred: Chemical Incineration (via licensed contractor) disposal_method->incineration Consult EHS landfill Alternative (if permitted): Designated Landfill disposal_method->landfill Consult EHS end End: Disposal Complete incineration->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste. While this compound is not classified as hazardous under GHS criteria by a majority of reports, it is prudent to handle it with care[1].

Immediate Safety and Handling Precautions

When working with this compound, immediate and appropriate safety measures are necessary to minimize exposure and risk. The primary hazards associated with similar Boc-protected amino acids include skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4][5].

Engineering Controls:

  • Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to prevent the inhalation of any dust or aerosols[1].

  • Emergency eye wash stations and safety showers should be readily accessible in the immediate vicinity of any potential exposure[4].

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[2][5][6].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[6][7].

  • Contaminated clothing and gloves should be removed and washed before reuse[6].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles or Glasses with Side ShieldsRequired to prevent eye contact which can cause serious irritation[1][2][4]. A face shield may be necessary for splash protection[4].
Hands Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any damage before use and dispose of them properly after handling the chemical[1][6].
Body Laboratory CoatA standard lab coat should be worn to protect against skin contact[1]. For activities with a higher risk of splashing, an impermeable gown may be necessary[8].
Respiratory NIOSH-approved Respirator (if needed)If working outside of a fume hood or if dust formation is likely, a respirator may be required to prevent respiratory irritation[4][9].

Experimental Protocols

Spill and Leak Procedures: In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate personnel from the spill area[1].

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains[2].

  • Clean-up: For solid spills, carefully sweep or scoop up the material without creating dust and place it in a designated, labeled waste container. For liquid spills, absorb with an inert material and place in a suitable container.

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, during the entire clean-up process[8].

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists[1][2][4].

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[1][2][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][2][3].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention[1][4].

Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Method:

  • Arrange for disposal by a licensed professional waste disposal service.

  • Do not dispose of down the drain or in regular trash.

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle 3-((tert-Butoxycarbonyl)amino) -5-methylhexanoic acid prep_setup->handle_chem decontaminate Decontaminate Work Area and Equipment handle_chem->decontaminate spill Spill Occurs handle_chem->spill exposure Personal Exposure handle_chem->exposure dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_response Follow Spill Response Protocol spill->spill_response YES spill_response->decontaminate first_aid Administer First Aid and Seek Medical Attention exposure->first_aid YES

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.